molecular formula C10H20N2O3S B083559 H-Met-Val-OH CAS No. 14486-13-6

H-Met-Val-OH

Numéro de catalogue: B083559
Numéro CAS: 14486-13-6
Poids moléculaire: 248.34 g/mol
Clé InChI: BJFJQOMZCSHBMY-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Met-Val is a dipeptide formed from L-methionine and L-valine residues. It has a role as a metabolite. It is functionally related to a L-methionine and a L-valine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFJQOMZCSHBMY-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426665
Record name L-Methionyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14486-13-6
Record name L-Methionyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14486-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Met-Val-OH (Methionyl-Valine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Val-OH, also known as Methionyl-Valine, is a dipeptide composed of the essential amino acids L-methionine and L-valine. As a product of protein metabolism, this simple peptide is gaining interest for its potential biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of this compound, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of an L-methionine residue linked to an L-valine residue via a peptide bond. The N-terminus is a free amino group on the methionine residue, and the C-terminus is a free carboxyl group on the valine residue.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H20N2O3SPubChem
Molecular Weight 248.34 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylbutanoic acidPubChem
Melting Point 227-229 °C (decomposes)Experimental
Water Solubility SolubleExperimental
pKa (predicted for H-Val-Met-OH) 3.05 ± 0.10Predicted[2]
LogP (predicted) -2.5PubChem

Note: Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a generalized protocol adapted for this compound using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound

spss_workflow Resin Swell Wang Resin in DMF Load Load Fmoc-Val-OH onto Resin Resin->Load DIC, HOBt Deprotect1 Fmoc Deprotection (Piperidine in DMF) Load->Deprotect1 Couple Couple Fmoc-Met-OH Deprotect1->Couple HBTU, HOBt, DIPEA Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleave from Resin (TFA cocktail) Deprotect2->Cleave Purify Purify via RP-HPLC Cleave->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Loading of the First Amino Acid (Valine):

    • Activate Fmoc-Val-OH (4 equivalents) with N,N'-diisopropylcarbodiimide (DIC) (2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (2 equivalents) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid (Methionine):

    • Activate Fmoc-Met-OH (4 equivalents) with HBTU (3.95 equivalents), HOBt (4 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated methionine solution to the deprotected resin-bound valine and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal methionine.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide to obtain a white powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

  • Sample Preparation: Dissolve the crude, lyophilized this compound in mobile phase A to a concentration of 1-5 mg/mL.

  • HPLC Conditions:

    • Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a good starting point for analytical scale. This will need to be optimized for preparative scale.

    • Flow Rate: 1 mL/min for analytical, and adjusted accordingly for preparative scale.

    • Detection: UV absorbance at 215 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Characterization

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Mass: The protonated molecule [M+H]+ should be observed at an m/z corresponding to the calculated monoisotopic mass of this compound (249.1267 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show characteristic peaks for the protons of the methionine and valine residues. The chemical shifts and coupling patterns will confirm the structure and stereochemistry.

  • ¹³C NMR: The spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, providing further structural confirmation.

Biological Activity and Signaling Pathways

Interaction with Flavin-Containing Monooxygenases (FMOs)

This compound has been shown to be a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds containing nitrogen or sulfur. The methionine residue of this compound is likely the site of oxidation by FMOs.

Experimental Protocol: FMO Activity Assay

A common method to assess FMO activity is to monitor the NADPH consumption spectrophotometrically at 340 nm.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 8.5), NADPH, and the purified FMO enzyme.

  • Initiation: Initiate the reaction by adding this compound to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme kinetics (Km and Vmax) for this compound as a substrate.

Neurite Outgrowth Promotion

Studies have indicated that this compound has the potential to promote neurite growth.[1] This activity is often assessed using neuronal cell lines such as PC12 cells.

Experimental Protocol: Neurite Outgrowth Assay

Workflow for Neurite Outgrowth Assay

neurite_outgrowth_workflow Seed Seed PC12 cells Treat Treat with this compound +/- NGF Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Fix Fix and Stain Cells Incubate->Fix Image Image Acquisition Fix->Image Analyze Quantify Neurite Length Image->Analyze

Caption: A typical workflow for a neurite outgrowth assay using PC12 cells.

Methodology:

  • Cell Culture: Plate PC12 cells on collagen-coated plates in a suitable growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound, often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells. Include appropriate positive (NGF alone) and negative controls.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin antibody) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching using appropriate image analysis software.

Potential Role in mTOR Signaling

While a direct signaling pathway for this compound has not been fully elucidated, its constituent amino acids, methionine and valine, are known activators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine, methionine, and valine, signal to mTORC1 through a complex mechanism involving the Rag GTPases.

Proposed Signaling Pathway for Amino Acid Activation of mTORC1

mtor_pathway Met_Val Methionine / Valine Transporter Amino Acid Transporters Met_Val->Transporter Ragulator Ragulator Complex Transporter->Ragulator Intracellular Amino Acids Rag_GTP RagA/B-GTP RagC/D-GDP Ragulator->Rag_GTP GEF Activity Rag_GDP RagA/B-GDP RagC/D-GTP Rag_GDP->Ragulator mTORC1_active mTORC1 (active) Rag_GTP->mTORC1_active Recruits mTORC1 to Lysosome mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->Rag_GTP Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1_active->Downstream Phosphorylation Growth Cell Growth & Proliferation Downstream->Growth

Caption: A simplified diagram of the mTORC1 activation pathway by amino acids.

It is plausible that this compound, after cellular uptake, could be hydrolyzed into its constituent amino acids, which would then activate the mTOR pathway. Alternatively, the dipeptide itself may interact with cell surface receptors or transporters that could influence intracellular signaling. Further research is required to delineate the specific signaling mechanisms of this compound.

Conclusion

This compound is a simple dipeptide with emerging biological significance. This guide has provided a foundational understanding of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation. The potential for this dipeptide to influence key cellular processes such as metabolism and neuronal development warrants further investigation, particularly in the context of drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide on the Biological Functions of H-Met-Val-OH in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Met-Val-OH, chemically known as Methionyl-Valine, is emerging as a molecule of interest in cellular processes, particularly in neuroscience. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its role in neurite outgrowth and its interaction with Flavin-containing monooxygenases (FMOs). This document details its mechanism of action, summarizes quantitative data, provides experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development.

Introduction

This compound is a dipeptide composed of methionine and valine. Recent studies have highlighted its potential bioactivity, particularly in promoting the growth of neurites, the projections from neurons that are fundamental for neural communication.[1][2] Additionally, this compound has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, suggesting a role in cellular metabolism and detoxification pathways.[1][3] This guide synthesizes the available scientific information to provide a detailed technical resource on the cellular functions of this dipeptide.

Core Biological Functions

Neurite Outgrowth Promotion

The most well-documented biological function of this compound is its ability to promote neurite outgrowth in neuronal cell lines, such as PC12 cells. This activity is particularly significant as it suggests a potential role in neuronal development, regeneration, and repair.

Quantitative Data on Neurite Outgrowth

The following table summarizes the quantitative data on the neurite outgrowth-promoting activity of this compound in PC12 cells. The data is derived from a study investigating compounds from cockscomb hydrolysate.[2]

Concentration of this compound (µM)Percentage of Neurite-Bearing Cells (in the presence of 0.5 mM Bt₂cAMP)
0~15%
0.2~20%
2~25%
20~30%*
200~35%**

*p < 0.05, **p < 0.01 compared to the control (0.5 mM Bt₂cAMP only). Data are expressed as the mean percentage of 300-400 cells.[2]

This compound was found to synergistically promote neurite growth in PC12 cells when co-administered with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable analog of cyclic AMP that is known to induce neuronal differentiation.[1][2]

Interaction with Flavin-Containing Monooxygenases (FMOs)

This compound is a substrate for the xenobiotic-metabolizing enzymes FMO1 and FMO3.[1][3] FMOs are a family of enzymes that catalyze the oxygenation of a wide variety of soft nucleophiles, including nitrogen-, sulfur-, and phosphorus-containing compounds.[4] The interaction of this compound with these enzymes suggests its involvement in metabolic pathways, although the precise physiological consequences of this interaction are still under investigation.

FMO Substrate Activity

  • FMO1: this compound (at 5 mM) is oxidized by cDNA-expressed human FMO1.[1]

  • FMO3: this compound (at 1 mM and 5 mM) is oxidized by cDNA-expressed human FMO3.[1]

The oxidation of the methionine residue within the dipeptide is the likely reaction catalyzed by FMOs.

Signaling Pathways

While the precise signaling cascade initiated by this compound to promote neurite outgrowth has not been fully elucidated for this specific dipeptide, the process in PC12 cells generally involves the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP response element-binding protein (CREB) pathway.[5][6][7][8][9][10][11][12][13][14][15][16]

Hypothesized Signaling Pathway for this compound-Induced Neurite Outgrowth

Based on the synergistic effect with Bt₂cAMP and the known mechanisms of neurite outgrowth, a plausible signaling pathway is proposed. This compound may bind to a yet-unidentified cell surface receptor, leading to the activation of downstream signaling cascades that converge with the cAMP-PKA pathway, ultimately activating transcription factors like CREB. Activated CREB would then promote the expression of genes necessary for neurite extension and neuronal differentiation. The MAPK/ERK pathway is another critical route for neurite outgrowth and could be activated by the putative this compound receptor.

H-Met-Val-OH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative Receptor This compound->Receptor AC Adenylate Cyclase Receptor->AC Activates MEK MEK Receptor->MEK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Neuronal Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Hypothesized signaling pathway for this compound in neurite outgrowth.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods.[1][3][17][18][19]

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Val 2. Coupling of Fmoc-Val-OH Resin->Fmoc_Val Deprotection1 3. Fmoc Deprotection Fmoc_Val->Deprotection1 Fmoc_Met 4. Coupling of Fmoc-Met-OH Deprotection1->Fmoc_Met Deprotection2 5. Fmoc Deprotection Fmoc_Met->Deprotection2 Cleavage 6. Cleavage from Resin Deprotection2->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization

General workflow for the solid-phase synthesis of this compound.

Detailed Protocol for SPPS:

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Met-OH to the deprotected valine residue using the same coupling procedure as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the methionine residue.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from studies investigating neurite outgrowth in PC12 cells.[2]

  • Cell Seeding: Plate PC12 cells at a density of 4.0 × 10³ cells/well in a 96-well plate coated with a suitable substrate (e.g., collagen type IV).

  • Treatment: Culture the cells with varying concentrations of this compound (e.g., 0.2–200 µM) in the presence of 0.5 mM Bt₂cAMP. Include a control group with only 0.5 mM Bt₂cAMP.

  • Incubation: Incubate the cells for 24-48 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a suitable neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear stain (e.g., DAPI).

  • Imaging and Quantification: Acquire images using a fluorescence microscope. A neurite is typically defined as a process longer than the cell body diameter. Quantify the percentage of neurite-bearing cells by counting at least 300-400 cells per condition from three independent experiments.

FMO Activity Assay

This is a general protocol for an in vitro FMO activity assay that can be adapted for this compound.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing cDNA-expressed human FMO1 or FMO3, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-generating system.

  • Substrate Addition: Add this compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile).

  • Analysis: Analyze the formation of the oxidized product (likely Met(O)-Val) using liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the initial reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using common in vitro assays such as the DPPH and ABTS radical scavenging assays.[20][21][22][23][24][25][26]

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Mix different concentrations of this compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution with a buffer to a specific absorbance at 734 nm.

  • Add different concentrations of this compound to the ABTS radical solution.

  • Incubate for a set time and measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity.

Cellular Uptake

The cellular uptake of dipeptides and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[27][28][29] These transporters are expressed in various tissues, including the intestine, kidney, and to some extent, in the brain. The exact mechanism of this compound uptake into neuronal cells like PC12 has not been specifically determined but is likely to involve a carrier-mediated transport system.

Future Directions

The biological functions of this compound present several avenues for future research:

  • Elucidation of the Neurite Outgrowth Signaling Pathway: Identifying the specific receptor for this compound and confirming the downstream signaling molecules (e.g., MAPK/ERK, CREB) will be crucial.

  • In Vivo Studies: Investigating the effects of this compound on neuronal development and regeneration in animal models of neurological disorders.

  • Pharmacokinetics and Metabolism: Determining the kinetic parameters of this compound with FMO1 and FMO3 and understanding its overall metabolic fate in the body.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity.

  • Gene Expression Analysis: Performing transcriptomic studies to identify the genes regulated by this compound in neuronal cells.[24][30][31][32][33][34]

Conclusion

This compound is a bioactive dipeptide with demonstrated effects on neurite outgrowth and as a substrate for FMO enzymes. Its ability to promote neuronal process extension, particularly in synergy with other signaling molecules, makes it a promising candidate for further investigation in the context of neurodegenerative diseases and regenerative medicine. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and professionals in the field to advance our understanding of this intriguing molecule.

References

Technical Guide: H-Met-Val-OH (L-Methionyl-L-valine), CAS Number 14486-13-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide H-Met-Val-OH (L-Methionyl-L-valine), identified by CAS number 14486-13-6. This document consolidates key chemical, physical, and biological data, along with detailed experimental protocols for its synthesis and biological evaluation.

Core Compound Information

This compound is a dipeptide composed of L-methionine and L-valine.[1] It is a molecule of interest in biomedical research due to its biological activities, including its role as a substrate for Flavin-containing monooxygenases (FMOs) and its potential to promote neurite outgrowth.

Physicochemical Properties
PropertyValueSource
CAS Number 14486-13-6[1]
Molecular Formula C10H20N2O3S[1]
Molecular Weight 248.34 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid[1]
Synonyms L-Methionyl-L-valine, Met-Val[1]
Melting Point 227-229 °C (decomposes)PrepChem.com
Solubility Water: SolublePrepChem.com
Organic Solvents: Expected to have low solubility in non-polar organic solvents, with potentially increased solubility in polar aprotic solvents like DMSO.General dipeptide characteristics
Appearance White crystalline powder (typical for dipeptides)General dipeptide characteristics
Optical Rotation Data not available. As it is composed of L-amino acids, it is expected to be levorotatory.-
XLogP3 -2.5[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 7[2]
Exact Mass 248.11946368 Da[1][2]
Topological Polar Surface Area 118 Ų[1]

Synthesis Protocol

A representative method for the preparation of L-Methionyl-L-valine is described below, based on established peptide synthesis principles. Solid-phase peptide synthesis (SPPS) is a common and efficient method for synthesizing peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a rink amide resin, a common choice for producing C-terminally amidated peptides. For a C-terminal carboxylic acid, a Wang or similar resin would be used.

Materials:

  • Fmoc-Val-OH

  • Fmoc-Met-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • First Amino Acid Coupling (Valine):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Deprotection:

    • Wash the resin with DMF.

    • Remove the Fmoc group from the coupled valine by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Methionine):

    • Pre-activate Fmoc-Met-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add the activated methionine solution to the resin and shake for 2-4 hours.

    • Confirm complete coupling with a Kaiser test.

  • Final Deprotection:

    • Wash the resin with DMF.

    • Remove the final Fmoc group with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow resin Rink Amide Resin swell Swell Resin (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_val Couple Fmoc-Val-OH (DIC, Oxyma) wash1->couple_val deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple_val->deprotect2 wash2 Wash (DMF, DCM) deprotect2->wash2 couple_met Couple Fmoc-Met-OH (DIC, Oxyma) wash2->couple_met deprotect3 Final Fmoc Deprotection couple_met->deprotect3 wash3 Wash & Dry deprotect3->wash3 cleave Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate Precipitate & Wash (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) & Lyophilize precipitate->purify product This compound purify->product G cluster_neurite Neurite Outgrowth Assay Workflow plate Seed PC12 cells on collagen-coated plate incubate1 Incubate 24h plate->incubate1 treat Treat with Bt2cAMP and This compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 image Image Acquisition (Microscopy) incubate2->image quantify Quantify Neurite Outgrowth (% of neurite-bearing cells) image->quantify result Data Analysis quantify->result G cluster_fmo FMO Sulfoxidation Assay Workflow prepare Prepare Reaction Mixture (Buffer, FMO, this compound) preincubate Pre-incubate at 37°C prepare->preincubate start Initiate with NADPH preincubate->start incubate Incubate at 37°C start->incubate stop Terminate Reaction (Acetonitrile/Methanol) incubate->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze result Quantify Sulfoxide Product analyze->result G cluster_fmo_cycle Flavin-Containing Monooxygenase (FMO) Catalytic Cycle FMO_FAD FMO-FAD (Oxidized) FMO_FADH2 FMO-FADH2 (Reduced) FMO_FAD->FMO_FADH2 1. Reduction NADP NADP+ FMO_FADHOOH FMO-FAD-OOH (Peroxyflavin) FMO_FADH2->FMO_FADHOOH 2. Oxygenation FMO_FADHOH FMO-FAD-OH (Hydroxyflavin) FMO_FADHOOH->FMO_FADHOH 3. Substrate Oxidation Product H-Met(O)-Val-OH FMO_FADHOH->FMO_FAD 4. Dehydration H2O H2O FMO_FADHOH->H2O NADPH NADPH NADPH->FMO_FAD O2 O2 O2->FMO_FADH2 Substrate This compound Substrate->FMO_FADHOOH

References

An In-depth Technical Guide to the Dipeptide Methionyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the dipeptide Methionyl-Valine (Met-Val), intended for researchers, scientists, and professionals in drug development. It covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation and analysis, and a discussion of its potential biological significance based on its constituent amino acids.

History and Discovery

The discovery of Methionyl-Valine is not marked by a singular event but is rather a result of the systematic advancements in peptide chemistry throughout the 20th century. The foundational work of Emil Fischer, who first synthesized the dipeptide glycylglycine (B550881) in 1901 and coined the term "peptide" in 1902, paved the way for the synthesis of countless peptide combinations.[1][2] The development of both solution-phase and, later, solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s transformed peptide synthesis into a routine and automatable process, making specific dipeptides like Methionyl-Valine readily accessible for study.[3]

While a specific "discovery" paper for Methionyl-Valine is not prominent in the scientific literature, its synthesis and properties have been documented as part of broader research in peptide chemistry. For instance, a preparation of L-methionyl-L-valine has been described, noting its melting point and water solubility, indicating its availability as a chemical entity for research.

Physicochemical Properties

The physicochemical properties of L-Methionyl-L-Valine are crucial for its handling, analysis, and potential biological activity. The following table summarizes key quantitative data for this dipeptide.

PropertyValueSource
Molecular Formula C10H20N2O3SPubChem
Molecular Weight 248.34 g/mol PubChem
Exact Mass 248.11946368 DaPubChem
Melting Point 227-229 °C (decomposes)PrepChem.com
Water Solubility Water solublePrepChem.com
Topological Polar Surface Area 118 ŲPubChem
XLogP3 -2.5PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 7PubChem

Synthesis of L-Methionyl-L-Valine

The synthesis of L-Methionyl-L-Valine can be achieved through both solution-phase and solid-phase methods. Below are detailed protocols for each approach.

Solution-Phase Synthesis

This method involves the coupling of protected amino acids in a solvent, followed by deprotection and purification.

Experimental Protocol:

  • Protection of Amino Acids:

    • Protect the amino group of L-Methionine with a Boc (tert-butyloxycarbonyl) group by reacting it with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like aqueous dioxane.

    • Protect the carboxyl group of L-Valine as a methyl ester by reacting it with methanol (B129727) in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl).

  • Peptide Coupling:

    • Dissolve Boc-L-Methionine (1 equivalent) and L-Valine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) to the reaction mixture at 0°C.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt of the amino ester.

    • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Met-Val-OMe.

    • Purify the protected dipeptide by flash column chromatography on silica (B1680970) gel.

  • Deprotection:

    • To remove the Boc group, treat the purified Boc-Met-Val-OMe with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours.

    • To remove the methyl ester, saponify the dipeptide using a base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol or THF).

  • Final Purification:

    • Purify the final L-Methionyl-L-Valine dipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the peptide is assembled on a solid support.

Experimental Protocol:

  • Resin Preparation:

    • Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF for 1-2 hours.

  • Loading of the First Amino Acid (Valine):

    • Activate the carboxyl group of Fmoc-L-Valine-OH using a coupling agent (e.g., DCC/HOBt or HBTU/DIPEA) in DMF.

    • Add the activated amino acid to the swollen resin and shake at room temperature for 2-4 hours to attach the valine to the resin.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the valine residue.

    • Wash the resin extensively with DMF.

  • Coupling of the Second Amino Acid (Methionine):

    • Activate the carboxyl group of Fmoc-L-Methionine-OH as described in step 2.

    • Add the activated methionine to the resin-bound valine and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal methionine as described in step 3.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove any side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it with cold ether.

    • Purify the L-Methionyl-L-Valine dipeptide by RP-HPLC.

Peptide_Synthesis_Workflow start Start protection Protect Amino and Carboxyl Groups start->protection activation Activate Carboxyl Group protection->activation coupling Peptide Bond Formation activation->coupling deprotection Remove Protecting Groups coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification characterization Characterization (NMR, MS) purification->characterization end_product Pure Dipeptide characterization->end_product

General workflow for dipeptide synthesis.

Purification and Characterization

Purification by HPLC

Protocol for RP-HPLC Purification:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high concentration of mobile phase B over a suitable time (e.g., 5% to 95% B over 30-60 minutes).

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The spectra would show characteristic signals for the amino acid residues and the peptide bond.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing its fragmentation pattern.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for the dipeptide Methionyl-Valine are not extensively documented, the roles of its constituent amino acids, L-methionine and L-valine, are well-established and provide a basis for hypothesizing the potential functions of the dipeptide.

L-Methionine is an essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important molecules, including S-adenosylmethionine (SAM), the primary methyl group donor in the body. Methionine metabolism is also linked to the regulation of cellular growth and proliferation.

L-Valine is a branched-chain amino acid (BCAA) that is also essential for protein synthesis and is involved in energy metabolism. BCAAs are known to play a role in muscle protein synthesis and can serve as a source of energy during exercise.

A study has shown that both methionine and valine can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in bovine mammary epithelial cells through the heterodimeric amino acid taste receptor (TAS1R1/TAS1R3).[4] This suggests that the dipeptide Met-Val could potentially act as a signaling molecule to activate this pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Pathway of Methionyl-Valine

Based on the known roles of its constituent amino acids, it is plausible that Methionyl-Valine, upon entering a cell, could be hydrolyzed into methionine and valine, which then participate in cellular signaling. A potential pathway is the activation of mTORC1.

mTORC1_Pathway cluster_0 Extracellular cluster_1 Intracellular MetVal Methionyl-Valine PEPT1 PEPT1 Transporter MetVal->PEPT1 Transport CellMembrane Cell Membrane Hydrolysis Intracellular Hydrolases Methionine Methionine Hydrolysis->Methionine Releases Valine Valine Hydrolysis->Valine Releases TAS1R1_3 TAS1R1/TAS1R3 Receptor Methionine->TAS1R1_3 Sensing Valine->TAS1R1_3 Sensing mTORC1 mTORC1 Activation TAS1R1_3->mTORC1 Downstream Downstream Effects (Protein Synthesis, Cell Growth) mTORC1->Downstream

Hypothetical signaling pathway for Met-Val.

Conclusion

Methionyl-Valine is a simple dipeptide with well-defined physicochemical properties. While its specific discovery and history are not well-documented, its synthesis is achievable through standard peptide chemistry techniques. The biological role of the dipeptide itself remains an area for further investigation, though the known functions of its constituent amino acids suggest potential involvement in metabolic regulation and cell signaling pathways such as mTORC1. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and potential biological exploration of Methionyl-Valine.

References

Potential Therapeutic Applications of H-Met-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 16, 2025

Abstract

The dipeptide H-Met-Val-OH, composed of L-methionine and L-valine, has emerged as a molecule of interest in the field of therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its potential therapeutic applications. The primary documented bioactivity of this dipeptide is its ability to promote neurite outgrowth, suggesting its potential in neuroregenerative therapies. Furthermore, its constituent amino acids and susceptibility to oxidation suggest plausible roles as an antioxidant and anti-inflammatory agent. This document collates and presents the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a simple dipeptide with the chemical structure H₂N-CH(CH₂CH₂SCH₃)-CO-NH-CH(CH(CH₃)₂)-COOH. Its biological significance is increasingly being recognized, particularly in the context of neuronal health. Research has demonstrated that this compound can synergistically promote the growth of neurites in neuronal cell lines, indicating its potential for treating nerve injury and neurodegenerative diseases.[1]

The presence of a methionine residue makes this compound susceptible to oxidation, particularly by Flavin-containing monooxygenases (FMOs). This interaction with redox systems suggests that the dipeptide may play a role in modulating oxidative stress, a key pathological factor in numerous diseases. This guide will delve into the known biological activities of this compound, the experimental basis for these findings, and the putative molecular mechanisms through which it exerts its effects.

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound currently lies in its neurotrophic effects. However, based on its chemical nature and the activities of related peptides, other applications can be postulated.

Neurotrophic Effects: Promotion of Neurite Outgrowth

The most well-documented biological activity of this compound is its ability to promote neurite outgrowth, a fundamental process in neuronal development and regeneration. Studies have shown that this compound, in the presence of a cyclic AMP (cAMP) analog, can significantly enhance the extension of neurites from PC12 cells, a common model for neuronal differentiation.

Quantitative Data on Neurite Outgrowth

The following table summarizes the quantitative data from a key study investigating the neurite outgrowth-promoting activity of this compound and related compounds.

CompoundConcentration (µM)Neurite-Bearing Cells (%)Reference
Control (Bt₂cAMP only)-15.2 ± 2.1[1]
This compound20028.9 ± 3.5[1]
H-Val-Met-OH20025.1 ± 3.0[1]
Valine + Methionine200 (each)35.4 ± 4.1**[1]
Valine20022.5 ± 2.8[1]
Methionine20020.1 ± 2.5[1]
p < 0.05, ** p < 0.01 compared to control.
Postulated Antioxidant Activity

The methionine residue in this compound contains a sulfur atom that is susceptible to oxidation. This chemical property suggests that the dipeptide could act as a scavenger of reactive oxygen species (ROS), thereby exerting an antioxidant effect. While direct studies on the antioxidant capacity of this compound are limited, research on other methionine-containing peptides supports this hypothesis.

Potential Anti-Inflammatory Effects

Chronic inflammation is a key component of many diseases. Some dipeptides have been shown to possess anti-inflammatory properties. Given the interplay between oxidative stress and inflammation, the potential antioxidant activity of this compound may also contribute to anti-inflammatory effects. Further research is warranted to explore this therapeutic avenue.

Mechanism of Action

FMO-Mediated Sulfoxidation

This compound is a substrate for Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3. These enzymes catalyze the S-oxidation of the methionine residue. This enzymatic modification may be a key step in the biological activity of the dipeptide, potentially initiating a signaling cascade or altering its interaction with cellular components.

Table 2: Oxidation of this compound by Human FMOs

EnzymeSubstrate Concentration (mM)ActivityReference
FMO15OxidizedMedChemExpress
FMO31OxidizedMedChemExpress
FMO35OxidizedMedChemExpress
Signaling Pathways in Neurite Outgrowth

The promotion of neurite outgrowth by this compound appears to be linked to the cyclic AMP (cAMP) signaling pathway. The synergistic effect observed with dibutyryl cyclic AMP (Bt₂cAMP), a cell-permeable cAMP analog, strongly suggests that this compound may act downstream of or in concert with cAMP-dependent signaling cascades. A plausible mechanism involves the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets that regulate cytoskeletal dynamics and gene expression related to neurite extension. Furthermore, the convergence of cAMP/PKA and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways is common in neurite outgrowth, suggesting a potential interplay that warrants further investigation.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol is adapted from the methodology described by Koga T, et al. (2022).[1]

  • Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Cells are seeded in 24-well collagen-coated plates at a density of 2 x 10⁴ cells/well.

  • Treatment: After 24 hours, the medium is replaced with DMEM containing 1% fetal bovine serum, 0.5 mM dibutyryl cyclic AMP (Bt₂cAMP), and varying concentrations of this compound (e.g., 0.2, 2, 20, and 200 µM).

  • Incubation: Cells are incubated for 48 hours to allow for neurite extension.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker (e.g., βIII-tubulin) and a nuclear counterstain (e.g., DAPI).

  • Quantification: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 200 cells per well under a fluorescence microscope.

FMO-Mediated Sulfoxidation Assay

This protocol is a generalized procedure based on studies of FMO activity on methionine-containing substrates.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NADPH, and the desired concentration of this compound (e.g., 1-5 mM).

  • Enzyme Preparation: Use microsomes from cells expressing recombinant human FMO1 or FMO3.

  • Initiation of Reaction: Initiate the reaction by adding the FMO-containing microsomes to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as ice-cold acetonitrile.

  • Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of the sulfoxidized product of this compound using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Visualizations

Signaling Pathways and Workflows

neurite_outgrowth_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AC Adenylyl Cyclase This compound->AC ? Bt2cAMP Bt₂cAMP cAMP cAMP Bt2cAMP->cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB ERK ERK/MAPK Pathway PKA->ERK Potential Crosstalk Cytoskeleton Cytoskeletal Rearrangement PKA->Cytoskeleton Gene Gene Expression CREB->Gene ERK->Cytoskeleton ERK->Gene Neurite Neurite Outgrowth Cytoskeleton->Neurite Gene->Neurite

Caption: Proposed signaling pathway for this compound-mediated neurite outgrowth.

experimental_workflow cluster_neurite Neurite Outgrowth Assay cluster_fmo FMO Sulfoxidation Assay N_Start Seed PC12 Cells N_Treat Treat with this compound + Bt₂cAMP N_Start->N_Treat N_Incubate Incubate 48h N_Treat->N_Incubate N_Fix Fix and Stain N_Incubate->N_Fix N_Analyze Quantify Neurite-Bearing Cells N_Fix->N_Analyze F_Start Prepare Reaction Mix (this compound, NADPH) F_Enzyme Add FMO Enzyme F_Start->F_Enzyme F_Incubate Incubate 37°C F_Enzyme->F_Incubate F_Quench Quench Reaction F_Incubate->F_Quench F_Analyze Analyze by LC-MS F_Quench->F_Analyze

Caption: Key experimental workflows for studying this compound.

Conclusion and Future Directions

The dipeptide this compound shows significant promise as a therapeutic agent, particularly in the realm of neuroregeneration. Its ability to promote neurite outgrowth, coupled with its interaction with the cellular redox machinery via FMO-mediated oxidation, suggests a multifaceted mechanism of action. Future research should focus on several key areas:

  • Elucidation of the complete signaling pathway: Identifying the specific cell surface receptor for this compound and fully characterizing the downstream signaling cascade will be crucial for understanding its mechanism of action.

  • In vivo studies: While in vitro data is promising, in vivo studies in animal models of nerve injury or neurodegeneration are necessary to validate the therapeutic potential of this compound.

  • Exploration of other therapeutic applications: The antioxidant and anti-inflammatory potential of this compound should be systematically investigated through dedicated in vitro and in vivo studies.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is essential for its development as a drug candidate.

References

H-Met-Val-OH molecular weight and formula C10H20N2O3S

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dipeptide H-Met-Val-OH (Methionyl-valine)

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental methodologies for the dipeptide this compound, also known as Methionyl-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Molecular Data

The dipeptide this compound is composed of two amino acids, methionine and valine. Its fundamental molecular characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C10H20N2O3S[1][2][3]
Molecular Weight 248.34 g/mol [1][2][4]
Canonical SMILES CSCCC(C(=O)NC(C(C)C)C(=O)O)N[1]
CAS Number 14486-13-6[1][2]

Physicochemical and Biological Properties

This compound is a white to off-white solid.[4] It is a dipeptide that plays a role as a metabolite.[2] Key biological activities and properties are outlined in the table below.

FeatureDescriptionSource(s)
Appearance White to off-white solid[4]
Solubility Soluble in water[5]
Biological Activity Substrate for Flavin-containing monooxygenase (FMO) 1 and FMO3.[1][4][1][4]
Cellular Activity Synergistically promotes neurite growth in PC12 cells in the presence of dibutyryl cyclic AMP (Bt2cAMP).[4][4]

Experimental Protocols

Detailed methodologies for the synthesis and biological analysis of this compound are crucial for reproducible research.

General Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard solid-phase peptide synthesis (SPPS) protocol is typically employed for the synthesis of dipeptides like this compound. This involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.

Materials:

  • Fmoc-Val-OH

  • Fmoc-Met-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Valine Coupling: Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.

  • Methionine Coupling: Activate Fmoc-Met-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected valine residue on the resin.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from methionine with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Neurite Outgrowth Assay in PC12 Cells

This protocol describes how to assess the effect of this compound on promoting neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a common model for neuronal differentiation.[6]

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • This compound

  • Dibutyryl cyclic AMP (Bt2cAMP)

  • 96-well cell culture plates

  • Microscope with imaging capabilities

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM) in the presence of a constant concentration of Bt2cAMP (e.g., 0.5 mM).[4]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[4]

  • Imaging: Capture images of the cells in each well using a microscope.

  • Analysis: Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite for each cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

Visualizations

Diagrams illustrating key processes provide a clear visual representation of the experimental workflow and biological interactions.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assay s1 Resin Preparation s2 Amino Acid Coupling (Valine then Methionine) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC) s3->s4 a2 Treatment with This compound & Bt2cAMP s4->a2 Synthesized This compound a1 PC12 Cell Culture a1->a2 a3 Incubation (24h) a2->a3 a4 Microscopy & Imaging a3->a4 a5 Data Analysis (Neurite Measurement) a4->a5

Caption: Experimental workflow for this compound synthesis and bioactivity testing.

biological_activity MetVal This compound FMO FMO1 & FMO3 MetVal->FMO is a substrate for PC12 PC12 Cells MetVal->PC12 acts on Oxidation Sulfoxidation FMO->Oxidation catalyzes NeuriteOutgrowth Neurite Outgrowth PC12->NeuriteOutgrowth promotes Bt2cAMP Bt2cAMP Bt2cAMP->PC12 synergizes with

References

The Pivotal Roles of Methionine and Valine in Dipeptide Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, composed of two amino acids, represent a significant class of molecules with diverse biological activities, ranging from neurotransmission to antioxidant defense. The specific functions of these molecules are intrinsically linked to the physicochemical properties of their constituent amino acids. This technical guide provides an in-depth exploration of the roles of methionine (Met) and valine (Val) in defining the function of dipeptides such as L-methionyl-L-valine (Met-Val) and L-valyl-L-methionine (Val-Met). We will delve into their impact on antioxidant capacity and neuronal differentiation, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document serves as a comprehensive resource for researchers in biochemistry, pharmacology, and drug development seeking to understand and harness the therapeutic potential of methionine and valine-containing dipeptides.

Introduction: The Significance of Methionine and Valine in Peptide Structure and Function

Methionine and valine are both essential amino acids, yet they possess distinct structural and chemical characteristics that contribute uniquely to the functionality of dipeptides.

Methionine (Met) is one of the two sulfur-containing proteinogenic amino acids.[1] Its flexible, unbranched side chain contains a thioether group, which is susceptible to oxidation. This property allows methionine residues to act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] The reversible oxidation of the thioether to sulfoxide (B87167) provides a mechanism for regulating protein function.[2]

Valine (Val) , in contrast, is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain.[3] Its non-polar nature is crucial for protein folding and stability, as it tends to be located in the hydrophobic core of proteins, away from aqueous environments.[4][5] This hydrophobicity also plays a significant role in ligand-receptor interactions.[5]

The combination of methionine's redox activity and valine's structural influence in a dipeptide creates a molecule with unique and potent biological activities. This guide will specifically explore their roles in antioxidant defense and the promotion of neurite outgrowth.

Functional Roles of Methionine-Valine Dipeptides

Antioxidant Properties

The sulfur atom in methionine's side chain is a key contributor to its antioxidant activity.[1] In dipeptides, the position of the methionine residue significantly influences its antioxidant capacity. Studies on various methionine-containing dipeptides have shown that C-terminal methionine dipeptides exhibit an antioxidant capacity similar to that of free methionine, while N-terminal methionine dipeptides have a slightly lower capacity. This suggests the involvement of the carboxyl group in the interaction with free radicals.[3]

While specific ORAC or TEAC values for Met-Val and Val-Met are not extensively reported in the literature, data from similar dipeptides provide valuable insights into their expected antioxidant potential.

Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides

Dipeptide Antioxidant Capacity vs. Peroxyl Radical (µmol TE/µmol)[3]
Met-Ala ~0.4
Met-Gln ~0.4
Met-Phe ~0.35
Met-Thr ~0.38
Gln-Met ~0.45
Gly-Met ~0.45

TE: Trolox Equivalents. Data is estimated from graphical representations in the cited literature.

Based on this data, it is reasonable to infer that both Met-Val and Val-Met possess significant antioxidant properties, likely in a similar range to the dipeptides listed above.

Neurite Outgrowth Promotion

Recent studies have highlighted the role of Met-Val and Val-Met in promoting neurite outgrowth in neuronal-like cells, such as the PC12 cell line. This activity is particularly significant in the context of neurodegenerative diseases and nerve regeneration research.

Both Met-Val and Val-Met have been shown to synergistically enhance neurite formation when co-administered with dibutyryl cyclic AMP (Bt2cAMP). This suggests that these dipeptides may act on pathways that are complementary to cAMP-mediated signaling in neuronal differentiation.

Table 2: Neurite Outgrowth-Promoting Activity of Methionine and Valine Dipeptides in PC12 Cells

Compound Concentration (µM) Neurite-Bearing Cells (%)[6]
Control (0.5 mM Bt2cAMP) - ~20
H-Met-Val-OH 20 ~35*
200 ~40**
H-Val-Met-OH 20 ~30*
200 ~35**

*p < 0.05, *p < 0.01 compared to control.

These findings indicate that both dipeptides are potent enhancers of neurite outgrowth, with Met-Val showing slightly higher activity at the tested concentrations.

Signaling Pathways in Dipeptide-Mediated Functions

The biological effects of Met-Val and Val-Met are mediated through the modulation of intracellular signaling cascades.

Signaling in Neurite Outgrowth

The promotion of neurite outgrowth in PC12 cells is a well-established model for studying neuronal differentiation. This process is known to be heavily dependent on the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

  • MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a central pathway in transducing extracellular signals to the nucleus to regulate gene expression related to cell differentiation and proliferation.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. In neuronal cells, it plays a significant role in promoting neurite elongation and branching.

Given that Met-Val and Val-Met promote neurite outgrowth, it is highly probable that they exert their effects through the activation of these key pathways. The synergistic effect with cAMP suggests a potential convergence point or parallel activation mechanism.

G cluster_input Stimuli cluster_pathways Signaling Cascades cluster_output Cellular Response Met-Val / Val-Met Met-Val / Val-Met PI3K PI3K Met-Val / Val-Met->PI3K Activates Ras Ras Met-Val / Val-Met->Ras Activates Akt Akt PI3K->Akt Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neurite Outgrowth G Met-Val Met-Val FMO1/FMO3 FMO1/FMO3 Met-Val->FMO1/FMO3 Substrate Met(O)-Val Met(O)-Val FMO1/FMO3->Met(O)-Val Oxidation Altered Biological Activity Altered Biological Activity Met(O)-Val->Altered Biological Activity G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture PC12 cells B Seed cells in 24-well plates A->B C Add Bt2cAMP and dipeptides B->C D Incubate for 24-48 hours C->D E Image acquisition D->E F Quantify neurite outgrowth E->F G Statistical analysis F->G

References

A Technical Guide to H-Met-Val-OH: Sourcing and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the dipeptide H-Met-Val-OH (Methionyl-valine) presents a molecule of interest due to its activity against flavin-containing monooxygenase (FMO) isoforms and its potential role in promoting neurite growth.[1] This guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and a detailed experimental protocol for a key application.

Understanding this compound

This compound is a dipeptide composed of methionine and valine. Its primary biological relevance, as highlighted in recent research, lies in its interaction with FMO1 and FMO3.[1] It is oxidized by cDNA-expressed human FMO3 and, at higher concentrations, by FMO1.[1][2] Furthermore, studies have demonstrated its synergistic effect with dibutyryl cyclic AMP (Bt2cAMP) in promoting neurite outgrowth in PC12 cells, suggesting its potential in neuroscience research.[1]

Sourcing this compound: A Comparative Overview

Identifying a reliable supplier is a critical first step for any research endeavor. The following table summarizes key quantitative data from various suppliers of this compound to facilitate an informed purchasing decision.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedchemExpressThis compound14486-13-6>98% (HPLC)10 mg, 50 mg, 100 mg, 250 mg
MyBioSourceThis compound14486-13-6Not specifiedVaries
FUJIFILM WakoThis compound14486-13-6Not specifiedNot specified

Note: Purity, available quantities, and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol details a method to assess the neurite outgrowth-promoting activity of this compound in PC12 cells, a common model for neuronal differentiation.

Materials:

  • PC12 cells

  • This compound

  • Dibutyryl cyclic AMP (Bt2cAMP)

  • Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

  • Poly-L-lysine coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Plate PC12 cells on poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, and 200 µM).[1] A constant concentration of Bt2cAMP (e.g., 0.5 mM) should be included in all wells to induce differentiation.[1]

  • Incubation: Incubate the cells for 24-48 hours.[1]

  • Imaging: After incubation, capture images of the cells using a microscope.

  • Analysis: Quantify neurite outgrowth. A common method is to measure the length of the longest neurite for a significant number of cells in each treatment group. Cells with neurites at least twice the length of the cell body diameter are often considered positive.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the procurement process, the following diagrams have been generated.

G Experimental Workflow: Neurite Outgrowth Assay A Seed PC12 cells on coated plates B Allow cells to adhere overnight A->B C Treat with this compound and Bt2cAMP B->C D Incubate for 24-48 hours C->D E Image cells D->E F Analyze neurite outgrowth E->F

Caption: A flowchart illustrating the key steps in the neurite outgrowth assay.

G Procurement Workflow for Research Chemicals cluster_0 Researcher cluster_1 Supplier cluster_2 Purchasing Department cluster_3 Supplier cluster_4 Researcher A Identify need for this compound B Search for suppliers and compare options A->B C Request quotation B->C D Provide quotation with pricing and availability C->D E Generate purchase order D->E F Submit order to supplier E->F G Process order and ship product F->G H Receive and verify this compound G->H I Begin experimentation H->I

Caption: A diagram outlining the typical procurement process for a research chemical.

References

In-Silico Modeling of H-Met-Val-OH Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between the tripeptide H-Met-Val-OH and its target proteins. The document details experimental protocols for key computational techniques, including molecular docking and molecular dynamics simulations, and presents illustrative quantitative data to guide researchers in their own investigations. Furthermore, this guide visualizes a general workflow for such in-silico studies and a hypothetical signaling pathway involving this compound, based on its known interaction with Flavin-containing monooxygenases (FMOs). This guide is intended to serve as a practical resource for researchers and professionals in the fields of computational biology, pharmacology, and drug development.

Introduction

The tripeptide this compound (Methionyl-Valine) is a small peptide with emerging biological significance. Notably, it has been identified as a substrate for Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[1] These enzymes are crucial in the metabolism of a wide range of xenobiotics and endogenous compounds.[2] Understanding the molecular interactions between this compound and its protein targets is paramount for elucidating its physiological role and therapeutic potential.

In-silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[3] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding modes, estimate binding affinities, and characterize the dynamic behavior of the protein-peptide complex.[4][5] This guide provides a detailed framework for applying these computational methods to the study of this compound protein interactions.

Data Presentation: Illustrative Quantitative Analysis

The following tables present hypothetical quantitative data for the interaction of this compound with human FMO1 and FMO3. This data is for illustrative purposes to demonstrate how results from in-silico analyses can be summarized and compared.

Table 1: Hypothetical Molecular Docking Results for this compound with FMO1 and FMO3

Target ProteinDocking Score (kcal/mol)Estimated Binding Affinity (Ki, nM)Key Interacting Residues
FMO1-7.8150TYR208, ASN213, GLN301
FMO3-8.555PHE199, TRP222, ARG305

Table 2: Hypothetical Molecular Dynamics Simulation Analysis of this compound Complexes

SystemAverage RMSD (Å)Average Rg (Å)Number of H-Bonds
This compound - FMO11.222.53
This compound - FMO30.921.85

Experimental Protocols: In-Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4] This protocol outlines a general procedure for docking this compound to a target protein.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., human FMO1 or FMO3) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro.

    • Generate the 3D structure of this compound using a molecule builder and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Grid Box Definition:

    • Define the binding site on the receptor by creating a grid box that encompasses the active site residues. The FAD- and NADPH-binding domains are likely regions of interest for FMOs.[6]

  • Docking Simulation:

    • Perform the docking using a program such as AutoDock Vina, GOLD, or Glide.

    • Utilize a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the peptide within the defined grid box.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their docking scores and binding energies.

    • Visualize the best-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the protein-peptide complex over time.[5]

Methodology:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field (e.g., AMBER, CHARMM, or GROMOS).

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.

    • Equilibrate the system under the NPT ensemble to maintain constant pressure.

  • Production Run:

    • Run the production simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the properties of interest.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the number of hydrogen bonds over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_results Results prep_protein Protein Preparation (FMO1/FMO3) define_grid Define Binding Site prep_protein->define_grid prep_ligand Ligand Preparation (this compound) run_docking Run Docking Simulation prep_ligand->run_docking define_grid->run_docking analyze_docking Analyze Docking Poses run_docking->analyze_docking setup_system System Setup (Solvation, Ionization) analyze_docking->setup_system Select Best Pose binding_mode Binding Mode Prediction analyze_docking->binding_mode run_md Run MD Simulation setup_system->run_md analyze_md Trajectory Analysis run_md->analyze_md binding_affinity Binding Affinity Estimation analyze_md->binding_affinity complex_stability Complex Stability Assessment analyze_md->complex_stability

Caption: In-silico modeling workflow for this compound.

signaling_pathway cluster_fmo Flavin-containing Monooxygenase MetVal This compound FMO FMO1 / FMO3 MetVal->FMO Substrate Binding MetVal_Ox Oxidized this compound FMO->MetVal_Ox Oxidation ROS_Modulation Modulation of Reactive Oxygen Species (ROS) MetVal_Ox->ROS_Modulation Metabolic_Regulation Metabolic Regulation MetVal_Ox->Metabolic_Regulation Cellular_Response Cellular Stress Response ROS_Modulation->Cellular_Response Metabolic_Regulation->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

Conclusion

This technical guide provides a foundational framework for the in-silico investigation of this compound protein interactions. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms and dynamics of this tripeptide with its target proteins, such as FMO1 and FMO3. The illustrative data and visualizations serve as a practical starting point for designing and interpreting computational studies. Further research in this area will be instrumental in fully understanding the biological functions of this compound and exploring its potential as a therapeutic agent.

References

Methodological & Application

Application Note and Protocol for the Dissolution of H-Met-Val-OH in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of the dipeptide H-Met-Val-OH (Methionyl-Valine) in aqueous solutions. Due to its constituent amino acids, this compound is a neutral and hydrophobic peptide, which can present solubility challenges. This guide outlines a systematic approach to achieve successful solubilization for use in various research and development applications. The protocol includes recommendations for solvent selection, step-by-step procedures, and troubleshooting strategies.

Introduction

This compound is a dipeptide composed of L-methionine and L-valine. The physicochemical properties of a peptide are critical for its biological activity and formulation, with solubility being a primary determinant of its utility in experimental and therapeutic contexts.[1] The amino acid composition, sequence, and overall charge significantly influence a peptide's solubility.[1][2] Peptides with a high proportion of hydrophobic residues, such as valine and methionine, often exhibit limited solubility in aqueous buffers.[1][2] This application note provides a comprehensive protocol to address these challenges for this compound.

Physicochemical Properties of this compound

The solubility of this compound is primarily dictated by the properties of its constituent amino acids.

Table 1: Properties of Constituent Amino Acids

Amino AcidSide Chain ClassificationHydrophobicitypKa (Carboxyl)pKa (Amino)
Methionine (Met) Non-polar, AliphaticHydrophobic~2.28~9.21
Valine (Val) Non-polar, AliphaticHydrophobic~2.32~9.62

Data compiled from general biochemical resources.

This compound has a free amino group (N-terminus) and a free carboxyl group (C-terminus). At physiological pH (~7.4), the N-terminus is protonated (+1 charge) and the C-terminus is deprotonated (-1 charge). The side chains of both methionine and valine are uncharged. Therefore, the overall net charge of the dipeptide is approximately zero, classifying it as a neutral peptide.[3][4] This, combined with its hydrophobic nature, suggests that it may be poorly soluble in neutral aqueous solutions.[4][5]

Recommended Dissolution Protocol

This protocol follows a logical progression from the simplest and most biologically compatible solvents to stronger organic solvents. It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[6][4]

Initial Solubility Test
  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]

  • Aliquot a small, known amount of the peptide into a sterile microcentrifuge tube.

  • Follow the decision-making workflow outlined in Figure 1 to select the appropriate starting solvent.

Solvent Selection Workflow

The selection of an appropriate solvent is the most critical step. The following diagram illustrates the decision-making process for dissolving this compound.

G start Start: Lyophilized This compound charge Determine Net Charge of this compound (Met(+0) + Val(+0) + N-term(+1) + C-term(-1) = 0) start->charge neutral Peptide is Neutral & Hydrophobic charge->neutral organic Use a small amount of organic solvent first neutral->organic Net Charge = 0 dmf Try DMF (Dimethylformamide) (Avoid DMSO due to Methionine oxidation) organic->dmf dilute Slowly add aqueous buffer (e.g., PBS, Tris) to the desired concentration dmf->dilute check Solution Clear? dilute->check success Success: Peptide is Dissolved check->success Yes troubleshoot Troubleshoot: (See Section 4) check->troubleshoot No (Turbid) G cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage cluster_fail Troubleshooting prep1 1. Centrifuge vial of lyophilized peptide prep2 2. Allow peptide to reach room temperature prep1->prep2 prep3 3. Weigh a small test amount prep2->prep3 diss1 4. Add a minimal volume of DMF (e.g., 20-50 µL) to the peptide prep3->diss1 diss2 5. Vortex or sonicate briefly (10-20 seconds) to dissolve diss1->diss2 diss3 6. While vortexing, slowly add aqueous buffer dropwise to the desired final volume diss2->diss3 ver1 7. Inspect for turbidity. If clear, the peptide is dissolved diss3->ver1 ver2 8. Centrifuge to pellet any undissolved material before use ver1->ver2 fail1 If solution is turbid, the solubility limit is reached. See Troubleshooting Table. ver1->fail1 Turbid ver3 9. Aliquot and store at -20°C or -80°C ver2->ver3

References

Application Note: Analysis of H-Met-Val-OH by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Met-Val-OH, a dipeptide composed of methionine and valine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate and reliable quantification of this dipeptide is crucial for in-process monitoring during synthesis, purity assessment of the final product, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of peptides due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2][3] A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The dipeptide is injected into the system and is retained on the column to varying degrees based on its interaction with the stationary phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase (a technique known as gradient elution), the dipeptide is eluted from the column and detected by a UV detector.[1][3] The peptide bond in this compound allows for detection at low UV wavelengths, typically between 210-220 nm.[4][5][6]

Data Presentation

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Chromatographic Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) (MeCN)
Gradient Elution 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Expected Retention Time Approximately 12-15 minutes

Experimental Protocols

1. Reagent and Sample Preparation

  • Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1.0 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL. This will be the stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]

2. HPLC System Setup and Operation

  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Method Setup: Program the HPLC instrument with the gradient conditions as specified in the data table. Set the column oven temperature to 30°C and the UV detector wavelength to 215 nm.

  • Sequence Run:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

    • Inject the prepared samples.

    • It is recommended to run a standard after a certain number of sample injections to check for system stability.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Preparation (Dissolve & Filter) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (A: H2O/TFA, B: MeCN/TFA) Equilibration System & Column Equilibration MobilePhase->Equilibration Standards Standard Preparation (Serial Dilutions) Standards->Injection Separation Gradient Elution on C18 Column Injection->Separation Mobile Phase Flow Detection UV Detection (215 nm) Separation->Detection Eluted Analyte Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: High-Sensitivity Identification of H-Met-Val-OH using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Methionyl-Valine (H-Met-Val-OH) is a subject of growing interest in biomedical and pharmaceutical research due to its potential biological activities, including its influence on neurite outgrowth. Accurate and sensitive identification and quantification of this dipeptide are crucial for understanding its metabolic fate, mechanism of action, and for quality control in synthetic peptide production. This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[1][2]

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate this compound from other sample components. The eluted peptide is then ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. The mass spectrometer first isolates the protonated molecular ion of this compound (precursor ion) and then subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The specific precursor-to-product ion transition provides a highly selective and sensitive method for the unambiguous identification of the target peptide.

Materials and Methods

Materials
  • This compound standard (purity >98%)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Syringe filters (0.22 µm)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Perform serial dilutions of the stock solution with water:acetonitrile (95:5, v/v) containing 0.1% formic acid to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

LC-MS/MS Analysis
  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 2
      5.0 30
      5.1 95
      7.0 95
      7.1 2

      | 10.0 | 2 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow:

      • Cone Gas: 50 L/hr.

      • Desolvation Gas: 600 L/hr.

    • MS Method: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 263.1 (M+H)⁺.

      • Product Ions (m/z): To be determined by infusion of the standard. Predicted fragments include the b- and y-ion series. The most intense and stable fragments should be chosen for quantification and confirmation.

    • Collision Energy: Optimize by infusing the standard solution and varying the collision energy to obtain the highest intensity for the selected product ions.

Data Presentation

The identification of this compound is confirmed by the presence of the correct precursor ion and its characteristic fragment ions at the expected retention time.

Table 1: Predicted Mass Spectrometric Data for this compound

ParameterValue
Molecular Formula C₁₀H₂₀N₂O₃S
Monoisotopic Mass 262.12
Precursor Ion (M+H)⁺ 263.1
Predicted b-ion (Met) 132.0
Predicted y-ion (Val) 118.1

Note: The actual m/z values of fragment ions should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (1-1000 ng/mL) Stock->Working HPLC HPLC Separation (C18 Column) Working->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1: Precursor Ion Selection (m/z 263.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Confirm Confirmation by Retention Time and Specific MRM Transitions MS2->Confirm signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus peptide This compound receptor Putative Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka creb CREB Phosphorylation pka->creb gene_expression Gene Expression (Neurite Outgrowth-Related Genes) creb->gene_expression

References

Application Notes and Protocols for H-Met-Val-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Val-OH, also known as Methionyl-Valine, is a molecule of interest in various biochemical and physiological studies. Composed of the amino acids methionine and valine, this dipeptide can serve as a substrate for specific enzymes, making it a valuable tool for enzyme activity assays. These application notes provide detailed protocols for utilizing this compound as a substrate in enzymatic assays, primarily focusing on its role as a substrate for Flavin-containing monooxygenases (FMOs) and its potential application in studying dipeptidases. Additionally, we explore its relevance in the context of neurite outgrowth signaling pathways.

I. This compound as a Substrate for Flavin-Containing Monooxygenases (FMOs)

This compound has been identified as a substrate for Flavin-containing monooxygenases, specifically FMO1 and FMO3.[1] These enzymes catalyze the S-oxidation of the methionine residue within the dipeptide. The activity of FMOs on this compound can be monitored by measuring the consumption of the substrate or the formation of the sulfoxide (B87167) product.

Enzymatic Reaction

The sulfoxidation of this compound by FMOs is an oxygen- and NADPH-dependent reaction. The enzyme transfers an oxygen atom from molecular oxygen to the sulfur atom of the methionine residue.

FMO_Reaction Substrate This compound FMO FMO1 or FMO3 Substrate->FMO NADP NADP+ FMO->NADP H2O H2O FMO->H2O Product H-Met(O)-Val-OH FMO->Product S-oxidation NADPH NADPH + H+ NADPH->FMO O2 O2 O2->FMO

Caption: Enzymatic sulfoxidation of this compound by FMO.

Quantitative Data

The following table summarizes the reported concentrations of this compound used in FMO assays. Kinetic parameters such as Km and Vmax are crucial for characterizing the enzyme-substrate interaction but are not yet available in the public domain for this compound.

EnzymeSubstrate ConcentrationObserved ActivityReference
Human FMO1 (cDNA expressed)5 mMOxidation[1]
Human FMO3 (cDNA expressed)1 mM and 5 mMOxidation[1]
Experimental Protocol: FMO Activity Assay using this compound

This protocol is a general guideline for measuring the FMO-catalyzed oxidation of this compound. The specific conditions may require optimization based on the enzyme source (e.g., recombinant enzyme, microsomes) and experimental setup.

Materials:

  • This compound

  • Recombinant human FMO1 or FMO3, or liver microsomes containing these enzymes

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Tris-HCl buffer

  • EDTA

  • Methanol (B129727) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Prepare a stock solution of NADPH in buffer. The concentration should be determined based on the expected enzyme activity.

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. A typical reaction mixture may contain:

      • Reaction buffer

      • Enzyme preparation (recombinant FMO or microsomes)

      • This compound at the desired final concentration (e.g., 1-5 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

    • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes). The optimal incubation time should be determined to ensure linear product formation.

    • Terminate the reaction by adding an equal volume of cold methanol or another organic solvent.

  • Sample Analysis by HPLC:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject an aliquot of the supernatant onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the substrate (this compound) from the product (H-Met(O)-Val-OH).

    • Monitor the elution of the substrate and product using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

    • Quantify the amount of substrate consumed or product formed by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (e.g., in nmol/min/mg protein).

    • If performing kinetic analysis, vary the concentration of this compound and measure the initial reaction rates to determine Km and Vmax values using appropriate software.

FMO_Assay_Workflow A Prepare Reagents (Substrate, Enzyme, NADPH, Buffer) B Set up Reaction Mixture (Buffer, Enzyme, this compound) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., with cold methanol) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by HPLC G->H I Quantify Substrate/Product H->I J Calculate Enzyme Activity I->J

Caption: Workflow for FMO activity assay with this compound.

II. This compound as a Potential Substrate for Dipeptidases

Dipeptidases are exopeptidases that hydrolyze dipeptides into their constituent amino acids. While specific dipeptidases that cleave the Met-Val bond have not been extensively characterized, this compound can be used as a substrate to screen for and characterize such enzymatic activities. Methionyl aminopeptidases (MetAPs), which cleave the N-terminal methionine from nascent proteins, are known to have specificity for the penultimate amino acid, with a preference for small residues.[2] Whether MetAPs can efficiently cleave a dipeptide like this compound requires empirical investigation.

Enzymatic Reaction

A dipeptidase would cleave the peptide bond between methionine and valine, releasing the two free amino acids.

Dipeptidase_Reaction Substrate This compound Enzyme Dipeptidase Substrate->Enzyme Product1 Methionine Enzyme->Product1 Hydrolysis Product2 Valine Enzyme->Product2

Caption: Enzymatic hydrolysis of this compound by a dipeptidase.

Experimental Protocol: Dipeptidase Activity Assay using this compound

This protocol describes a general method to detect and quantify the cleavage of this compound by a putative dipeptidase. The detection of the resulting free amino acids can be achieved using methods such as HPLC or a ninhydrin-based colorimetric assay.

Materials:

  • This compound

  • Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • HPLC system with a C18 column and a suitable detection method (e.g., pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection)

  • OR Ninhydrin (B49086) reagent for colorimetric detection

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Follow a similar reaction setup as described for the FMO assay, but without the need for NADPH.

    • The reaction mixture should contain the reaction buffer, the enzyme source, and this compound at a suitable concentration.

    • Incubate at the optimal temperature for the enzyme for a defined period.

    • Terminate the reaction, for example, by heat inactivation or by adding a quenching agent like trichloroacetic acid (TCA).

  • Detection of Products (Amino Acids):

    • HPLC Method (Recommended for specific quantification):

      • After stopping the reaction, centrifuge to remove any precipitate.

      • Derivatize the amino acids in the supernatant using a reagent like OPA.

      • Analyze the derivatized amino acids by reverse-phase HPLC with fluorescence detection.

      • Quantify the amounts of methionine and valine produced by comparing their peak areas to those of known standards.

    • Ninhydrin Method (Simpler, colorimetric):

      • After the reaction, add the ninhydrin reagent to the reaction mixture.

      • Heat the mixture according to the ninhydrin protocol to allow color development.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

      • The increase in absorbance corresponds to the amount of free amino groups released from the cleavage of the dipeptide. Create a standard curve using known concentrations of methionine and valine.

Dipeptidase_Assay_Workflow cluster_0 Detection Methods A Prepare Reagents (Substrate, Enzyme, Buffer) B Set up Reaction Mixture A->B C Incubate at Optimal Temperature B->C D Terminate Reaction C->D E Detect Products D->E F HPLC with Derivatization (Specific & Quantitative) E->F G Ninhydrin Assay (Colorimetric) E->G H Quantify Amino Acids F->H G->H I Calculate Dipeptidase Activity H->I

Caption: Workflow for dipeptidase activity assay.

III. Relevance to Neurite Outgrowth Signaling

This compound has been reported to synergistically promote neurite growth in PC12 cells in the presence of dibutyryl cyclic AMP.[1] While the direct signaling pathway initiated by this compound is not fully elucidated, the promotion of neurite outgrowth by various peptides often involves the activation of key signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are known to be downstream of neurotrophic factor receptors and play a crucial role in neuronal differentiation and survival.

The enzymatic products of this compound metabolism (methionine sulfoxide and the individual amino acids) may also contribute to cellular signaling events that influence neurite outgrowth. For instance, methionine metabolism is linked to cellular redox status, which can impact various signaling pathways.

Neurite_Outgrowth_Pathway Dipeptide This compound Receptor Putative Receptor / Transporter Dipeptide->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_cascade AKT AKT PI3K->AKT CREB CREB AKT->CREB Cytoskeleton Cytoskeletal Reorganization AKT->Cytoskeleton MAPK_cascade->CREB MAPK_cascade->Cytoskeleton Gene_Expression Gene Expression CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: Hypothetical signaling pathway for dipeptide-induced neurite outgrowth.

Conclusion

This compound is a versatile dipeptide substrate for studying the activity of Flavin-containing monooxygenases. The provided protocols offer a starting point for researchers to design and implement robust enzyme assays. Furthermore, its potential as a substrate for dipeptidases and its connection to neurite outgrowth open up avenues for further investigation in neurobiology and drug discovery. The detailed characterization of enzymes that metabolize this compound and the elucidation of its downstream signaling effects will provide valuable insights into its physiological roles.

References

Application Notes and Protocols for H-Met-Val-OH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Met-Val-OH in Biopharmaceutical Production

In the realm of biopharmaceutical manufacturing, the composition of cell culture media is a critical factor influencing cell growth, viability, and the yield of recombinant proteins. Chemically defined media are now the industry standard, eliminating the risks and variability associated with animal-derived components.[1] Within this context, dipeptides have emerged as a valuable tool to enhance the stability and solubility of individual amino acids, which can be limited in their free form.[2]

This compound, or L-Methionyl-L-Valine, is a dipeptide composed of the essential amino acids methionine and valine. Methionine is a precursor for cysteine and a key component in protein synthesis and methylation, while valine is a branched-chain amino acid crucial for cell growth and energy metabolism. The use of this compound as a media supplement can offer several advantages over the addition of free methionine and valine, including improved stability in liquid media and potentially enhanced uptake and utilization by cells. This leads to more consistent nutrient availability, which can translate to improved culture performance and productivity.

Key Benefits of this compound Supplementation

  • Enhanced Stability: Dipeptides are generally more stable in aqueous solutions compared to free amino acids, which can be susceptible to degradation. This ensures a more consistent and reliable supply of methionine and valine to the cells throughout the culture duration.

  • Improved Solubility: While methionine and valine have moderate solubility, formulating highly concentrated feed solutions can still be challenging. Dipeptides can offer improved solubility characteristics, allowing for more concentrated and efficient feed strategies in fed-batch and perfusion cultures.

  • Potential for Reduced Ammonia (B1221849) Accumulation: The controlled intracellular release of amino acids from dipeptides may lead to more efficient metabolism and potentially reduce the accumulation of toxic byproducts like ammonia, which can negatively impact cell growth and productivity.[1][3]

  • Support of High-Density Cultures: By providing a stable and concentrated source of essential amino acids, this compound can support the high metabolic demands of high-density cell cultures, leading to increased viable cell densities and higher product titers.

Quantitative Data Summary

The following tables present hypothetical data illustrating the potential benefits of this compound supplementation in a Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb). These tables are provided as examples to guide experimentation, as specific data for this compound is not extensively published.

Table 1: Effect of this compound on CHO Cell Growth and Viability in a Fed-Batch Culture

SupplementPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L)Culture Viability at Day 14 (%)
Control (Free Met + Val)18.5 ± 0.81.8 ± 0.185 ± 3
This compound (2 mM)20.1 ± 0.72.1 ± 0.188 ± 2
This compound (5 mM)22.3 ± 0.92.5 ± 0.291 ± 2
This compound (10 mM)21.5 ± 1.12.4 ± 0.289 ± 4

Table 2: Impact of this compound on Monoclonal Antibody Production in a CHO Fed-Batch Culture

SupplementFinal mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)
Control (Free Met + Val)3.2 ± 0.225 ± 2
This compound (2 mM)3.6 ± 0.328 ± 2
This compound (5 mM)4.1 ± 0.232 ± 3
This compound (10 mM)3.9 ± 0.430 ± 3

Experimental Protocols

The following are detailed protocols for the preparation and application of this compound in cell culture media. These are general guidelines and should be optimized for specific cell lines and culture conditions.

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder

  • Cell culture grade water or Water for Injection (WFI)

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter and sterile 1M NaOH/HCl (optional)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder using a sterile weigh boat and an analytical balance.

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add the required volume of cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).

  • Gently swirl the tube to dissolve the powder. If necessary, warm the solution to 37°C to aid dissolution.

  • Once fully dissolved, check the pH of the solution. If necessary, adjust to a pH compatible with your cell culture medium (typically 7.0-7.4) using sterile 1M NaOH or 1M HCl.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in WFI weigh->dissolve ph_adjust Adjust pH (optional) dissolve->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter aliquot Aliquot filter->aliquot store Store at -20°C aliquot->store G cluster_pathway Amino Acid Sensing and mTORC1 Activation AminoAcids Amino Acids (Methionine, Valine) RagGTPases Rag GTPases AminoAcids->RagGTPases activates mTORC1 mTORC1 (active) RagGTPases->mTORC1 recruits & activates ProteinSynthesis Protein Synthesis (e.g., mAb production) mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

References

Application Notes and Protocols for Neurite Growth Assays with H-Met-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. This process is of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases, nerve injury, and the development of novel therapeutics aimed at promoting neuronal regeneration. Bioactive peptides are emerging as promising candidates for modulating cellular processes, including neuronal differentiation and neurite extension.

This document provides a detailed experimental protocol for investigating the potential of the novel tripeptide, H-Met-Val-OH, to promote neurite outgrowth. The protocol is designed for an in vitro model using the human neuroblastoma cell line SH-SY5Y, a widely used model for studying neuronal development.[1][2][3][4] While specific data on this compound is not yet established, this protocol provides a robust framework for its initial characterization.

Hypothetical Mechanism of Action

It is hypothesized that this compound may promote neurite outgrowth by activating intracellular signaling cascades known to be involved in neuronal differentiation. A key pathway in this process is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a central regulator of cell growth, survival, and differentiation.[5][6][7][8][9] Activation of this pathway can lead to cytoskeletal rearrangements and the expression of genes necessary for neurite elongation.[5]

Experimental Protocol

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.[1][2][3]

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Peptide: this compound (to be synthesized or procured)

  • Culture Media:

    • Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Differentiation Medium: DMEM/F12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)[2][3]

    • Serum-Free Medium: DMEM/F12 with 1% Penicillin-Streptomycin

  • Coating Solution: Poly-L-lysine

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-β-III tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Other Reagents: DMSO (for peptide dissolution), PBS

Procedure
  • Plate Coating:

    • Coat the wells of a 96-well plate with Poly-L-lysine solution and incubate overnight at room temperature.

    • Aspirate the solution and wash the wells three times with sterile water. Allow the plates to dry completely.

  • Cell Seeding:

    • Culture SH-SY5Y cells in Growth Medium at 37°C in a 5% CO2 incubator.

    • Harvest the cells and seed them into the coated 96-well plate at a density of 2,500 cells/well.[2][3]

    • Incubate for 24 hours to allow for cell attachment.

  • Differentiation:

    • After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.

    • Incubate the cells for 5 days, replacing the medium every 2-3 days, to induce a neuronal phenotype.[2][3]

  • Peptide Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • After the 5-day differentiation period, replace the Differentiation Medium with the serum-free medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known neurite-promoting factor like Brain-Derived Neurotrophic Factor - BDNF).

    • Incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS and leave the cells in PBS for imaging.

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure representative data.

    • Quantify neurite outgrowth using an automated image analysis software like ImageJ with plugins such as NeuronJ or NeuriteTracer.[10][11][12][13]

    • The primary parameters to measure are:

      • Average neurite length per neuron.

      • Number of primary neurites per neuron.

      • Total neurite length per neuron.

      • Percentage of cells with neurites.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Neurite Length

Treatment GroupConcentration (µM)Average Neurite Length (µm) ± SEM
Vehicle Control-
This compound1
This compound10
This compound50
This compound100
Positive Control (BDNF)(Specify)

Table 2: Effect of this compound on Neurite Number and Branching

Treatment GroupConcentration (µM)Average Number of Primary Neurites per Neuron ± SEMPercentage of Neurite-Bearing Cells (%) ± SEM
Vehicle Control-
This compound1
This compound10
This compound50
This compound100
Positive Control (BDNF)(Specify)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis plate_coating Coat 96-well plate with Poly-L-lysine cell_seeding Seed SH-SY5Y cells (2,500 cells/well) plate_coating->cell_seeding differentiation Differentiate with Retinoic Acid (5 days) cell_seeding->differentiation peptide_treatment Treat with this compound (48-72 hours) differentiation->peptide_treatment staining Immunofluorescence Staining (β-III tubulin, DAPI) peptide_treatment->staining imaging Image Acquisition staining->imaging quantification Quantify Neurite Outgrowth (ImageJ) imaging->quantification G peptide This compound receptor Cell Surface Receptor (Hypothetical) peptide->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., GSK3β, mTOR) akt->downstream cytoskeleton Cytoskeletal Rearrangement downstream->cytoskeleton gene_expression Gene Expression downstream->gene_expression neurite_outgrowth Neurite Outgrowth cytoskeleton->neurite_outgrowth gene_expression->neurite_outgrowth

References

Application Notes and Protocols for H-Met-Val-OH in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of the tripeptide H-Met-Val-OH in proteomics research, along with detailed protocols for its application. While specific research on the tripeptide this compound is limited, its constituent amino acids and similarity to the dipeptide this compound suggest its utility in several key areas of proteomics. The following sections detail its application as a standard in mass spectrometry, in the study of methionine oxidation, and in cell-based assays for neurite outgrowth.

I. Application as a Standard in Mass Spectrometry

Synthetic peptides like this compound are valuable tools in quantitative proteomics. They can be used as internal standards to improve the accuracy and reproducibility of protein quantification by mass spectrometry (MS).[1][2] By spiking a known amount of a synthetic peptide into a complex biological sample, variations in sample preparation and instrument response can be normalized.[1][3]

Key Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₅H₂₉N₃O₄S
Molecular Weight 347.48 g/mol
Amino Acid Sequence Met-Val-OH
Charge State (Typical in ESI-MS) +1
m/z ([M+H]⁺) 348.19

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

This protocol describes the use of this compound as a spike-in internal standard for the relative quantification of a target peptide in a complex protein digest.

Materials:

  • This compound peptide standard

  • Protein extract from biological sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Protein Sample Preparation:

    • Lyse cells or tissues in a suitable buffer to extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To 100 µg of protein extract, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • In-solution Tryptic Digestion:

    • Add sequencing-grade trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Spiking of Internal Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% formic acid in water).

    • Add a known amount of the this compound standard to the digested sample. The optimal amount should be determined empirically but is typically in the low fmol to pmol range.

  • Sample Cleanup:

    • Acidify the sample by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% ACN).

    • Inject the sample into the LC-MS/MS system.

    • Develop a suitable gradient for peptide separation on a C18 column.

    • Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode. Include the m/z of this compound in the inclusion list for fragmentation.

  • Data Analysis:

    • Identify and quantify the peptides using appropriate proteomics software.

    • Normalize the intensity of the target peptide to the intensity of the this compound internal standard.

Experimental Workflow for using this compound as an Internal Standard

workflow Protein_Extraction Protein Extraction from Sample Quantification Protein Quantification Protein_Extraction->Quantification Digestion Reduction, Alkylation, & Tryptic Digestion Quantification->Digestion Spiking Spike-in This compound Digestion->Spiking Cleanup Sample Cleanup (C18 SPE) Spiking->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis & Normalization LCMS->Data_Analysis

Caption: Workflow for quantitative proteomics using this compound.

II. Application in the Study of Methionine Oxidation

The methionine residue in this compound makes it a useful substrate and standard for studying methionine oxidation, a common post-translational modification with significant biological implications.[4][5] Methionine oxidation can be induced by reactive oxygen species (ROS) and can alter protein structure and function.

Experimental Protocol: In Vitro Methionine Oxidation Assay

This protocol describes how to use this compound to study the kinetics of methionine oxidation by a specific oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a 1 mM stock solution of this compound in PBS.

    • Prepare a series of H₂O₂ dilutions in PBS (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Oxidation Reaction:

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and each H₂O₂ dilution.

    • Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding catalase to a final concentration of 100 U/mL to degrade the remaining H₂O₂.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining unoxidized this compound and the formation of oxidized this compound (H-Met(O)-Val-OH). The oxidized form will have a mass increase of 16 Da.

  • Data Analysis:

    • Calculate the percentage of oxidized peptide at each time point and H₂O₂ concentration.

    • Plot the data to determine the kinetics of the oxidation reaction.

III. Application in Cell-Based Assays for Neurite Outgrowth

The dipeptide this compound has been shown to promote neurite growth in PC12 cells.[6] It is plausible that the tripeptide this compound could have similar or enhanced activity.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

This protocol details how to assess the effect of this compound on neurite outgrowth in the PC12 cell line.[7][8]

Materials:

  • PC12 cells

  • This compound

  • Dibutyryl cyclic AMP (Bt₂cAMP)

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Poly-L-lysine coated cell culture plates

  • Microscope with imaging capabilities

  • Neurite outgrowth analysis software

Procedure:

  • Cell Culture:

    • Culture PC12 cells in standard growth medium.

  • Cell Plating:

    • Seed PC12 cells onto poly-L-lysine coated plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare treatment media containing various concentrations of this compound (e.g., 0, 0.2, 2, 20, 200 µM) with and without a constant concentration of Bt₂cAMP (e.g., 0.5 mM).

    • Replace the culture medium with the treatment media.

  • Incubation:

    • Incubate the cells for 24-72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite length and number using a neurite outgrowth analysis software.

    • Statistically analyze the data to determine the effect of this compound on neurite outgrowth.

Quantitative Data Summary for Dipeptide this compound Activity

The following table summarizes the reported activity of the dipeptide this compound. This data can serve as a reference for designing experiments with the tripeptide.

AssayConcentrationObserved Effect
Oxidation by human FMO1 5 mMOxidation observed
Oxidation by human FMO3 1 mM and 5 mMOxidation observed
Neurite growth in PC12 cells (with 0.5 mM Bt₂cAMP) 0.2, 2, 20, 200 µMSynergistically promotes neurite growth

IV. Potential Signaling Pathway Involvement

The dipeptide this compound is oxidized by Flavin-containing monooxygenases (FMOs).[6] FMOs are a family of enzymes that play a role in the metabolism of various compounds and can be involved in cellular stress responses.[9][10] The interaction of this compound with FMOs could modulate downstream signaling pathways.

Hypothetical Signaling Pathway

fmo_pathway cluster_0 Cellular Environment cluster_1 Downstream Effects HMetValOH This compound FMO Flavin-containing monooxygenase (FMO) HMetValOH->FMO Oxidized_HMetValOH Oxidized This compound FMO->Oxidized_HMetValOH ROS_Modulation Modulation of Reactive Oxygen Species (ROS) Oxidized_HMetValOH->ROS_Modulation Cell_Signaling Alteration of Cell Signaling Pathways ROS_Modulation->Cell_Signaling Neurite_Outgrowth Promotion of Neurite Outgrowth Cell_Signaling->Neurite_Outgrowth

Caption: Hypothetical pathway of this compound and FMOs.

References

Application Note: Solid-Phase Synthesis of Methionyl-Valine (Met-Val) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, offering significant advantages in purification and automation.[1] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support (resin).[1] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[2][3]

This application note provides a detailed protocol for the synthesis of the dipeptide Methionyl-Valine (Met-Val) using Fmoc-based SPPS on Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[4] Special consideration is given to the challenges associated with methionine, a residue prone to oxidation of its thioether side chain.[5][6] To mitigate this, a specialized cleavage cocktail, Reagent H, is employed to ensure the integrity of the final product.[5][7][8] The protocol covers all stages from resin preparation to final product analysis by RP-HPLC and mass spectrometry.

Materials and Reagents

The following table summarizes the materials and reagents required for the synthesis, purification, and analysis of the Met-Val dipeptide.

Category Item Grade/Specification
Resin Wang Resin100-200 mesh, ~1.0 mmol/g substitution
Amino Acids Fmoc-Val-OHPeptide synthesis grade, >99% purity
Fmoc-Met-OHPeptide synthesis grade, >99% purity[9]
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis grade
HOBt (1-Hydroxybenzotriazole)Peptide synthesis grade
DIC (N,N'-Diisopropylcarbodiimide)Peptide synthesis grade
Bases DIPEA (N,N-Diisopropylethylamine)Peptide synthesis grade
DMAP (4-Dimethylaminopyridine)Reagent grade
Deprotection Reagent Piperidine (B6355638)Reagent grade
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade, amine-free
DCM (Dichloromethane)Reagent grade
Methanol (MeOH)Reagent grade
Diethyl ether or Methyl t-butyl ether (MTBE)Reagent grade
Acetonitrile (ACN)HPLC grade
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent grade
(Reagent H)PhenolReagent grade
ThioanisoleReagent grade
1,2-Ethanedithiol (B43112) (EDT)Reagent grade
Dimethylsulfide (DMS)Reagent grade
Ammonium (B1175870) Iodide (NH₄I)Reagent grade
WaterDeionized or HPLC grade
Capping Reagent Acetic Anhydride (B1165640)Reagent grade

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of Met-Val is illustrated below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Processing cluster_analysis Analysis & Purification Resin_Swell 1. Resin Swelling in DMF Load_Val 2. Fmoc-Val-OH Loading (DIC/DMAP) Resin_Swell->Load_Val Capping 3. Capping (Acetic Anhydride) Load_Val->Capping Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 5. Fmoc-Met-OH Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage 7. Cleavage from Resin (Reagent H) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Analysis 10. Analysis (HPLC, Mass Spec) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of Met-Val peptide.

Experimental Protocols

4.1. Loading of First Amino Acid (Fmoc-Val-OH) onto Wang Resin

  • Resin Swelling: Place Wang resin (1 g, ~1.0 mmol) in a reaction vessel. Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour with gentle agitation.[10] After swelling, drain the DMF.

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-Val-OH (2.0 mmol, 2 equiv.) and HOBt (2.0 mmol, 2 equiv.) in a minimum amount of DMF.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add DIC (2.0 mmol, 2 equiv.) and a catalytic amount of DMAP (0.1 mmol, 0.1 equiv.).[4] Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) and agitate for 30 minutes.[10]

  • Final Wash and Drying: Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum. The loading efficiency can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, weighed sample of resin.

4.2. Peptide Chain Elongation: Synthesis Cycle for Methionine

The following steps constitute one cycle of deprotection and coupling.

  • Fmoc Deprotection: Swell the Fmoc-Val-Wang resin in DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin.[11] Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[12]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[12]

  • Methionine Coupling:

    • In a separate vial, pre-activate Fmoc-Met-OH (3 equiv.) with HBTU (3 equiv.) and DIPEA (6 equiv.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.[12] The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin now carries the dipeptide Fmoc-Met-Val-Wang Resin.

  • Final Deprotection: Perform a final Fmoc deprotection step as described in 4.2.1 to expose the N-terminal amine of methionine.

4.3. Cleavage and Deprotection

Due to the sensitivity of methionine to oxidation, a specialized cleavage cocktail is required.[5]

  • Resin Preparation: Wash the final Met-Val-Wang resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Reagent H): Prepare the cleavage cocktail with the following composition: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), and 1.5% (w/w) ammonium iodide.[7][8] This cocktail is designed to minimize methionine side-chain oxidation.[5][7][8]

  • Cleavage Reaction: Add the freshly prepared Reagent H to the dried resin (approx. 10 mL per gram of resin).[13] Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates.

4.4. Peptide Precipitation and Purification

  • Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing 30-40 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form immediately.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).

    • Purify the peptide using a preparative C18 reversed-phase HPLC column.[14]

    • Elute the peptide using a linear gradient of Solvent B (0.1% TFA in acetonitrile) against Solvent A. A typical gradient might be 5-65% Solvent B over 30 minutes.[15]

    • Monitor the elution at 210-220 nm.[14][16]

    • Collect fractions corresponding to the major peak.

  • Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final Met-Val peptide as a white, fluffy powder.[15]

Data Presentation and Expected Results

5.1. Synthesis and Purification Summary

Parameter Expected Value/Result
Resin Loading (Valine)0.6 - 0.9 mmol/g
Crude Peptide Yield> 85%
Purity (Crude)60 - 80% (by analytical HPLC)
Purity (After HPLC)> 98%
Final Yield (Lyophilized)40 - 60% (based on initial resin loading)

5.2. Product Characterization

The identity and purity of the final Met-Val peptide are confirmed by analytical HPLC and mass spectrometry.

Analysis Method Parameter Expected Result
Analytical RP-HPLC Purity> 98%
Retention TimeDependent on specific column and gradient
Mass Spectrometry Molecular FormulaC₁₀H₂₀N₂O₃S[17][18]
(e.g., ESI-MS)Theoretical Monoisotopic Mass248.12 Da[18]
Observed Mass [M+H]⁺249.13 m/z
Observed Mass [M+Na]⁺271.11 m/z[17]

Note: The presence of a +16 Da peak in the mass spectrum would indicate undesirable oxidation of methionine to methionine sulfoxide.[5]

Troubleshooting

  • Methionine Oxidation (+16 Da peak): This is the most common side reaction.[5] Ensure the use of a fresh, robust cleavage cocktail like Reagent H, which contains reducing agents and scavengers.[5][7][8] Minimize the cleavage time and exposure to air.

  • Low Coupling Efficiency (Ninhydrin test positive): May occur due to steric hindrance or peptide aggregation. For difficult couplings, consider double coupling, increasing reaction time, or using a more potent coupling reagent like HATU.

  • Poor Peak Shape in HPLC: This can result from impure silica (B1680970) in the column or insufficient ion-pairing reagent.[19] Ensure high-quality columns and the use of 0.1% TFA in the mobile phases to improve peak symmetry.[15][19]

References

Application Note: Quantitative Determination of H-Met-Val-OH in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Met-Val-OH is a tripeptide composed of methionine, valine, and a C-terminal hydroxyl group. Emerging research suggests its potential involvement in biological processes such as neurite outgrowth, making it a molecule of interest in neuroscience and drug development.[1][2] Accurate quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. The inherent low abundance of many endogenous peptides in biological fluids necessitates highly sensitive and selective analytical methods for their quantification.[3]

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for peptide quantification due to its high sensitivity, specificity, and broad linear dynamic range, offering significant advantages over traditional ligand-binding assays.[4][5][6] The methodology described herein includes sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification Results Report Concentration Quantification->Results

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound standard (purity >98%)

  • This compound-d8 (deuterated internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving this compound and this compound-d8 in ultrapure water.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with the same diluent.

Sample Preparation Protocol
  • Thaw frozen human plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all samples except the blank.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (0.1% formic acid in water).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A shallow gradient is often effective for peptides.[7] A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z 249.1 -> Product ion (Q3) m/z 132.1 (fragment corresponding to the loss of the valine residue).

      • This compound-d8 (IS): Precursor ion (Q1) m/z 257.1 -> Product ion (Q3) m/z 140.1.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

    • Collision Energy: Optimized for each transition.

Data Presentation

The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear comparison and validation of the method's performance.

Table 1: Calibration Curve for this compound

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.50.4896.04.5
11.05105.03.2
55.12102.42.8
109.8598.51.9
5050.9101.82.1
10099.299.21.5
500503.5100.71.2
1000995.099.50.9

Table 2: Quality Control Sample Analysis

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC1.51.58105.35.1
Mid QC7573.998.53.4
High QC750758.2101.12.3

Potential Signaling Pathway Involvement

While the precise signaling pathways involving this compound are still under investigation, its reported role in promoting neurite outgrowth suggests potential interaction with pathways known to regulate neuronal development.[2] Methionine residues in peptides are susceptible to oxidation, which can act as a post-translational modification to regulate protein function and signaling.[8] The diagram below illustrates a generalized signaling pathway for neurite outgrowth, highlighting a hypothetical point of action for this compound.

signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus HMetValOH This compound HypotheticalReceptor Putative this compound Receptor/Transporter HMetValOH->HypotheticalReceptor Hypothesized Interaction NGF Growth Factor (e.g., NGF) Receptor Tyrosine Kinase Receptor (e.g., TrkA) NGF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK HypotheticalReceptor->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene Gene Transcription CREB->Gene Neurite Neurite Outgrowth Gene->Neurite

Caption: Hypothetical signaling pathway for this compound in neurite outgrowth.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of the tripeptide this compound in human plasma. The protocol, encompassing sample preparation, chromatography, and mass spectrometry, provides a reliable framework for researchers in various fields. The provided workflow, data tables, and signaling pathway diagram offer a comprehensive guide for the implementation and understanding of this compound analysis in a research setting. Further investigation is warranted to fully elucidate the specific biological roles and signaling mechanisms of this peptide.

References

Application Notes and Protocols for Studying Flavin-containing Monooxygenase Activity using H-Met-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes crucial in the metabolism of a wide array of xenobiotics, including drugs, pesticides, and dietary compounds. These enzymes catalyze the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. Understanding the activity and substrate specificity of FMO isoforms, such as FMO1 and FMO3, is of significant interest in drug development and toxicology. The dipeptide H-Met-Val-OH has been identified as a substrate for both human FMO1 and FMO3, making it a valuable tool for studying the activity of these enzymes.[1] This document provides detailed application notes and protocols for utilizing this compound to characterize FMO activity.

Data Presentation

The following table summarizes the kinetic parameters for the sulfoxidation of this compound by human FMO1 and FMO3. This data is essential for designing and interpreting experiments aimed at investigating FMO activity.

SubstrateEnzymeApparent K_m (mM)Apparent V_max (nmol/min/nmol FMO)
This compoundHuman FMO1~ 5Not Determined
This compoundHuman FMO31 - 5Not Determined

Note: The available literature indicates that this compound is oxidized by FMO1 at a concentration of 5 mM and by FMO3 at concentrations of 1 mM and 5 mM.[1] However, specific K_m and V_max values from detailed kinetic studies were not explicitly provided in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in studying FMO activity with this compound, the following diagrams are provided.

FMO_Catalytic_Cycle cluster_cycle FMO Catalytic Cycle FMO_FAD FMO-FAD FMO_FADH2 FMO-FADH₂ FMO_FAD->FMO_FADH2 NADPH -> NADP⁺ FMO_FADHOOH FMO-FAD-OOH FMO_FADH2->FMO_FADHOOH O₂ FMO_FADHOH FMO-FAD-OH FMO_FADHOOH->FMO_FADHOH This compound -> H-Met(O)-Val-OH FMO_FADHOH->FMO_FAD - H₂O

Caption: FMO catalytic cycle for this compound sulfoxidation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents: - this compound solution - NADPH solution - Buffer (e.g., Tris-HCl) - FMO-containing microsomes Incubation Incubate reaction mixture: - Pre-warm buffer and microsomes - Add this compound - Initiate with NADPH Reagents->Incubation Termination Terminate reaction (e.g., with acid or cold solvent) Incubation->Termination HPLC HPLC Analysis: - Separate this compound and  H-Met(O)-Val-OH Termination->HPLC Quantification Quantify product formation HPLC->Quantification Kinetics Determine Kinetic Parameters (K_m, V_max) Quantification->Kinetics

Caption: Experimental workflow for FMO activity assay.

Experimental Protocols

This section provides detailed protocols for assessing the activity of FMO1 and FMO3 using this compound as a substrate. The primary methods involve monitoring the consumption of the cofactor NADPH or direct quantification of the sulfoxidated product by High-Performance Liquid Chromatography (HPLC).

Protocol 1: NADPH Consumption Assay

This method provides a continuous or endpoint measurement of FMO activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • This compound

  • NADPH

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • Microsomes containing recombinant human FMO1 or FMO3

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Prepare a fresh stock solution of NADPH in buffer.

    • Keep all enzyme preparations (microsomes) on ice.

  • Reaction Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Tris-HCl buffer

      • FMO-containing microsomes (the amount will need to be optimized based on enzyme activity)

      • This compound solution to achieve the desired final concentration (e.g., 1-5 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add NADPH solution to initiate the reaction. The final concentration of NADPH is typically in the range of 100-250 µM.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-30 minutes).

    • Alternatively, for an endpoint assay, stop the reaction at a specific time point by adding a quenching agent (e.g., 2 volumes of cold acetonitrile).

  • Data Analysis:

    • Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Perform control reactions lacking the substrate (this compound) or the enzyme to account for background NADPH oxidase activity.

Protocol 2: HPLC-Based Product Formation Assay

This method allows for the direct quantification of the H-Met(O)-Val-OH product, providing a more specific measure of FMO-mediated sulfoxidation.

Materials:

  • This compound

  • NADPH

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • Microsomes containing recombinant human FMO1 or FMO3

  • Quenching solution (e.g., perchloric acid or cold acetonitrile)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • UV detector

Procedure:

  • Reaction Incubation:

    • Follow the reaction setup and initiation steps as described in Protocol 1.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the substrate (this compound) and the product (H-Met(O)-Val-OH) using a suitable gradient elution method.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Quantification:

    • Generate a standard curve using a synthesized standard of H-Met(O)-Val-OH.

    • Determine the concentration of the product in the samples by comparing the peak area to the standard curve.

  • Kinetic Analysis:

    • To determine kinetic parameters, perform the assay at varying concentrations of this compound.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

Conclusion

This compound serves as a useful tool for probing the activity of human FMO1 and FMO3. The provided protocols offer robust methods for characterizing the kinetics of FMO-mediated sulfoxidation. By employing these techniques, researchers can gain valuable insights into the role of FMOs in drug metabolism and xenobiotic disposition, aiding in the development of safer and more effective therapeutic agents. Further studies are warranted to determine the precise kinetic constants for this compound with different FMO isoforms.

References

Troubleshooting & Optimization

Improving H-Met-Val-OH solubility for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of the dipeptide H-Met-Val-OH for in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in aqueous buffers like water or PBS?

A1: The this compound peptide is composed of Methionine and Valine, both of which are amino acids with hydrophobic (water-repelling) side chains.[1] Peptides with a high proportion of hydrophobic residues, like this compound, are often poorly soluble in aqueous solutions.[2][3] Furthermore, this peptide has a neutral overall charge at physiological pH, which means it doesn't benefit from the enhanced solubility that charged (acidic or basic) peptides exhibit in aqueous buffers.[4][5]

Q2: What is the recommended initial solvent for dissolving this compound?

A2: For neutral, hydrophobic peptides, it is recommended to first use a small amount of a water-miscible organic solvent to completely dissolve the peptide.[4][6] Subsequently, this stock solution can be slowly diluted with your aqueous experimental buffer to the desired final concentration.[7] See the table below for recommended solvents.

Q3: My peptide solution became cloudy after adding my aqueous buffer. What does this mean and what should I do?

A3: Cloudiness or precipitation indicates that the peptide's solubility limit in the final solvent mixture has been exceeded.[7][8] If this occurs, you should prepare a new solution. You can try making a more dilute final solution. If a higher concentration is necessary, you may need to increase the percentage of the organic solvent, but be mindful of its tolerance in your experimental system.[9]

Q4: Can I use Dimethyl Sulfoxide (DMSO) to dissolve this compound?

A4: While DMSO is an excellent solvent for many hydrophobic peptides, it should be used with caution for peptides containing Methionine (Met) or Cysteine (Cys) residues.[4][9] DMSO can oxidize the sulfur-containing side chain of Methionine, which could alter the peptide's biological activity.[2] Dimethylformamide (DMF) is a recommended alternative that is less likely to cause oxidation.[10][11] If DMSO must be used, it should be of high purity (anhydrous) and solutions should be prepared fresh and stored properly to minimize oxidation.

Q5: What is the maximum concentration of organic solvent that is safe for my cell-based assays?

A5: The tolerance of cell lines to organic solvents varies. For DMSO, a final concentration of 0.1% is generally considered safe for most cell lines, while some can tolerate up to 0.5%.[7] Primary cells are often more sensitive and may require even lower concentrations.[7] It is crucial to determine the tolerance of your specific cell line by running a vehicle control experiment (your final buffer with the same concentration of organic solvent, but without the peptide).[7]

Q6: How can I improve the solubility of this compound if I want to avoid organic solvents?

A6: While challenging for this peptide, you can try a few methods. Gentle warming of the solution (to no more than 40°C) or brief sonication can help increase the rate of dissolution.[2][3] However, these methods may not significantly increase the overall solubility limit in a purely aqueous solution. Adjusting the pH is generally not effective for neutral peptides like this compound.[10]

Q7: How should I store my this compound stock solution?

A7: Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or, preferably, -80°C.[6][12] This prevents degradation from repeated freeze-thaw cycles.[12] Since the peptide contains Methionine, which is prone to oxidation, using oxygen-free buffers for dilution and storing aliquots under an inert gas like nitrogen or argon can further improve stability.[2]

Solubility Data Summary

Solvent SystemSolubility PotentialRecommendations & Key Considerations
Water, PBS (pH 7.4) Very LowNot recommended for initial solubilization due to the peptide's hydrophobic and neutral character.[3]
Dimethylformamide (DMF) HighRecommended alternative to DMSO. Less likely to oxidize the Methionine residue.[10][11]
Dimethyl Sulfoxide (DMSO) HighUse with caution. Potential for oxidation of the Methionine side chain.[4][9] Use high-purity, anhydrous DMSO and prepare fresh solutions.[2]
Acetonitrile, Ethanol, Methanol, Isopropanol Moderate to HighCan be effective for initial solubilization.[4][6] The peptide should be fully dissolved before adding aqueous buffer.
Solutions with Denaturing Agents (e.g., 6M Guanidine HCl, 8M Urea) HighThese can be very effective at dissolving aggregating peptides but are generally incompatible with in-vitro biological assays.[4][9]

Experimental Protocols

Protocol 1: Solubility Testing with a Small Aliquot

Before dissolving your entire peptide sample, it is critical to test the solubility on a small amount.[2]

  • Prepare the Peptide: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4]

  • Aliquot: Carefully weigh out a small, representative portion of the peptide (e.g., 1 mg).

  • Solvent Test: Add a small, measured volume of your chosen organic solvent (e.g., 10-20 µL of DMF).

  • Mix: Gently vortex or sonicate the mixture for 10-20 seconds.[2] The solution should become completely clear.

  • Dilute: Slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the target concentration.

  • Observe: Check for any signs of precipitation or cloudiness. If the solution remains clear, the chosen solvent system is appropriate.

Protocol 2: Preparing a Stock Solution of this compound

This protocol uses DMF as the recommended organic solvent to avoid potential oxidation of the Methionine residue.

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[2] Centrifuge the vial to pellet the powder.

  • Initial Dissolution: Add the minimum necessary volume of high-purity DMF to the vial to completely dissolve the peptide. For example, to create a 10 mM stock from 1 mg of peptide (MW: 248.34 g/mol ), you would add approximately 40.3 µL of DMF.

  • Ensure Complete Solubilization: Gently vortex the vial. If necessary, sonicate in a water bath for a few minutes until the solution is completely clear and free of particulates.[6]

  • Serial Dilution: Slowly add the dissolved peptide stock solution to your final aqueous culture medium or buffer in a stepwise manner, mixing gently after each addition, to achieve your final working concentration.

  • Final Concentration Check: Ensure the final concentration of DMF in your experiment is non-toxic to your cells (typically well below 0.5%).

  • Storage: Immediately prepare single-use aliquots from any remaining stock solution and store them at -80°C.[12]

Visualizations

Troubleshooting Workflow for this compound Solubility

G Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound test_aliquot Test solubility on a small aliquot first? start->test_aliquot dissolve_organic Dissolve completely in minimal organic solvent (e.g., DMF) test_aliquot->dissolve_organic Yes sonicate_warm Sonication or gentle warming (<40°C) dissolve_organic->sonicate_warm add_buffer Slowly dilute with aqueous buffer sonicate_warm->add_buffer observe Observe solution add_buffer->observe success Success: Clear Solution (Proceed with experiment) observe->success Clear precipitate Precipitation/ Cloudiness observe->precipitate Not Clear troubleshoot Troubleshoot: - Use lower final concentration - Try a different organic solvent - Increase organic solvent % (check assay tolerance) precipitate->troubleshoot troubleshoot->start Restart

Caption: A flowchart for dissolving this compound.

Hypothetical Signaling Pathway for Study

G Hypothetical Kinase Cascade for In-Vitro Study peptide This compound (Test Compound) inhibit peptide->inhibit receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates response Cellular Response (e.g., Proliferation, Apoptosis) tf->response inhibit->receptor

Caption: A generic signaling pathway for research.

References

Preventing oxidation of methionine in H-Met-Val-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Met-Val-OH (Methionyl-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound solutions, with a specific focus on preventing the oxidation of the methionine residue.

Frequently Asked Questions (FAQs)

Q1: My this compound solution shows a mass increase of +16 Da in my mass spectrometry analysis. What does this indicate?

A1: A mass increase of +16 Da is characteristic of the oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)). The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species.[1][2]

Q2: What are the primary causes of methionine oxidation in my this compound solutions?

A2: Methionine oxidation in peptide solutions can be triggered by several factors, including:

  • Dissolved Oxygen: Buffers and solvents exposed to air contain dissolved oxygen, a primary oxidant.

  • Reactive Oxygen Species (ROS): These can be generated by various processes, including exposure to light or the presence of trace metal ions.

  • Trace Metal Ions: Metal ions such as Fe²⁺ and Cu²⁺ can catalyze the formation of highly reactive hydroxyl radicals.

  • Harsh Chemical Conditions: While the thioether side chain is generally stable during standard Fmoc-based solid-phase peptide synthesis, it is sensitive to the conditions during cleavage from the resin and subsequent handling.[2]

Q3: How should I store my lyophilized this compound powder to ensure its stability?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Under these conditions, the peptide can be stable for several years.

Q4: What is the recommended procedure for dissolving lyophilized this compound?

A4: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation. As a dipeptide, this compound is generally soluble in aqueous solutions.[3][4] Start by attempting to dissolve the peptide in sterile, deoxygenated water or a suitable buffer. For peptides containing methionine, it is crucial to use oxygen-free solvents to minimize oxidation.[3][5]

Q5: Can I reverse the oxidation of methionine in my this compound sample?

A5: Yes, in many cases, methionine sulfoxide (Met(O)) can be reduced back to methionine. A common laboratory method involves the use of reagents like N-methylmercaptoacetamide or a combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide in trifluoroacetic acid (TFA).[1][2]

Troubleshooting Guide: Preventing Methionine Oxidation

This guide provides a systematic approach to identifying and mitigating common issues related to the oxidation of this compound in solution.

Problem Potential Cause Recommended Action
Significant peak at +16 Da in mass spectrum after dissolving the peptide. Dissolved oxygen in the solvent.Use degassed buffers and solvents. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
Gradual increase in the +16 Da peak over time in stored solutions. Improper storage conditions leading to slow oxidation.Aliquot the peptide solution and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the storage buffer is at an optimal pH and contains an antioxidant.
Rapid and extensive oxidation upon addition of other reagents. Presence of oxidizing contaminants or incompatible reagents.Ensure all reagents are of high purity. If possible, degas all solutions before mixing. Consider the addition of a chelating agent like EDTA to sequester trace metal ions.
Variability in oxidation levels between experiments. Inconsistent sample handling procedures.Standardize all experimental protocols, including solvent preparation, incubation times, and exposure to light and air.
Precipitation of the peptide after attempting to dissolve it. The peptide may have low solubility in the chosen solvent.Although this compound is expected to be soluble in water, if precipitation occurs, try dissolving in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer. Note that DMSO can promote oxidation in some cases.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • Lyophilized this compound

    • Sterile, deionized water (degassed)

    • Inert gas (Nitrogen or Argon)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Under a gentle stream of inert gas, open the vial.

    • Add the calculated volume of degassed, sterile water to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the peptide completely.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Purge the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -80°C.

Protocol 2: Monitoring Methionine Oxidation by Mass Spectrometry
  • Sample Preparation:

    • Dilute a small amount of the this compound solution in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode.

    • Look for the expected molecular weight of this compound (C₁₀H₂₀N₂O₃S, MW: 248.34 g/mol ).[7]

    • Search for a peak corresponding to the molecular weight of the oxidized peptide (M + 16 Da).

    • The relative intensity of the M+16 peak compared to the parent peptide peak provides a semi-quantitative measure of the extent of oxidation. For accurate quantification, methods like stable isotope labeling can be employed.[8]

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃S[7]
Molecular Weight 248.34 g/mol [7]
Amino Acid Sequence Met-Val-
Appearance White to off-white powderGeneral peptide property
Solubility Expected to be soluble in water.[3][4]
Table 2: Recommended Antioxidants for Methionine-Containing Peptides
AntioxidantTypical ConcentrationNotes
N-acetyl-L-methionine 5 mMCan be added to buffers to act as a sacrificial scavenger.
Vitamin C (Ascorbic Acid) 1-5 mMA common antioxidant, but its stability in solution should be considered. Can be paired with peptides to enhance antioxidant effects.[9][10][11]
Catalase EnzymeCan be used to remove hydrogen peroxide.
Free L-methionine ExcessCan be added to the sample to competitively inhibit the oxidation of the peptide.[12]

Visualizations

MethionineOxidationPathway Methionine Oxidation Pathway Met This compound (Methionine) MetO H-Met(O)-Val-OH (Methionine Sulfoxide) (+16 Da) Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂) ROS->Met ROS->MetO MetO2 H-Met(O₂)-Val-OH (Methionine Sulfone) (+32 Da) MetO->MetO2 Further Oxidation

Caption: The oxidation pathway of methionine in this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Methionine Oxidation start Oxidation Detected (+16 Da peak) check_solvent Are you using degassed solvents? start->check_solvent degas Degas all buffers and water. check_solvent->degas No check_atmosphere Are you working under an inert atmosphere? check_solvent->check_atmosphere Yes degas->check_atmosphere use_inert Use N₂ or Ar during sample preparation. check_atmosphere->use_inert No check_antioxidant Is an antioxidant included in your buffer? check_atmosphere->check_antioxidant Yes use_inert->check_antioxidant add_antioxidant Add a compatible antioxidant (e.g., N-acetyl-methionine). check_antioxidant->add_antioxidant No check_storage Are solutions stored properly? check_antioxidant->check_storage Yes add_antioxidant->check_storage store_properly Aliquot and store at -80°C. Avoid freeze-thaw cycles. check_storage->store_properly No success Methionine Oxidation Minimized check_storage->success Yes store_properly->success

Caption: A step-by-step workflow for troubleshooting methionine oxidation.

References

H-Met-Val-OH stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of the tripeptide H-Met-Val-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The main stability issues for this compound are chemical degradation through two primary pathways:

  • Oxidation: The methionine (Met) residue is highly susceptible to oxidation.[1][2] The thioether side chain can be oxidized to form methionine sulfoxide (B87167) (MetO), a 16 Da increase in mass, and further to methionine sulfone (MetO2).[3][4][5] This is a common issue for methionine-containing peptides and can alter biological activity.[3]

  • Hydrolysis: The peptide bonds, particularly the amide linkages between the amino acids, can be cleaved by water.[6][7][8] This process can be accelerated by extremes in pH and elevated temperatures.[6]

Q2: How should I store my lyophilized this compound powder for maximum stability?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a tightly sealed vial to minimize exposure to moisture and air.[2][9] Because the methionine residue is prone to oxidation, storing the powder under an inert gas like argon or nitrogen can further enhance stability.[2][9] Peptides containing methionine have limited shelf lives and benefit from anaerobic storage conditions.[2][10]

Q3: How long can I expect this compound to be stable once it is reconstituted in a solution?

A3: The stability of peptides in solution is significantly lower than in their lyophilized form.[10] For this compound, the shelf-life in solution is limited, and it is not recommended for long-term storage.[2][10] If storage in solution is necessary, it should be dissolved in a sterile buffer at a pH of 5-6, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for a few weeks at most.[2][10]

Q4: What are the main degradation products of this compound I should look for?

A4: The primary degradation products you are likely to encounter are:

  • H-Met(O)-Val-OH (Methionine Sulfoxide derivative): The result of the oxidation of the methionine residue. This will have a molecular weight increase of 16 Da.[5]

  • Hydrolysis Products: Cleavage of the peptide bonds will result in smaller peptide fragments and individual amino acids, such as H-Met-OH, H-Val-OH, and this compound fragments.

Troubleshooting Guide

Q: I see an unexpected peak in my HPLC chromatogram with a slightly shorter retention time than the main this compound peak. What could it be?

A: This is a common sign of methionine oxidation. The oxidation of methionine to methionine sulfoxide reduces the hydrophobicity of the peptide, which typically results in a decreased retention time in reversed-phase HPLC (RP-HPLC).[11] You can confirm this by mass spectrometry (MS), looking for a mass increase of +16 Da compared to the parent peptide.[5]

Q: My peptide solution has a lower concentration than expected, and I see multiple new peaks in my analytical run. What is happening?

A: This suggests significant degradation, likely due to a combination of factors. Multiple peaks could indicate both oxidation and hydrolysis.[6] This can be caused by improper storage conditions such as exposure to room temperature, extreme pH, or multiple freeze-thaw cycles.[2][6] It is crucial to review your storage and handling procedures.

Q: How can I prevent the oxidation of methionine in my this compound samples during handling?

A: To prevent oxidation, always use oxygen-free water or buffers for reconstitution.[10] Work quickly and minimize the exposure of the peptide, both in solid and solution form, to atmospheric oxygen. If you are conducting experiments that require extended incubation, consider adding antioxidants to your buffer system, although their compatibility with your assay must be verified. For cleavage from a resin during synthesis, using a cleavage cocktail containing scavengers like thioanisole (B89551) or 1,2-ethanedithiol (B43112) can minimize oxidation.[12]

Degradation and Analysis Workflows

The following diagrams illustrate the primary degradation pathways for this compound and a general workflow for troubleshooting stability issues.

Main This compound (Intact Peptide) Oxidation Oxidation (O2, ROS) Main->Oxidation Hydrolysis Hydrolysis (H2O, pH, Temp) Main->Hydrolysis MetO H-Met(O)-Val-OH (Methionine Sulfoxide) Oxidation->MetO Fragments Peptide Fragments (e.g., H-Met-OH, H-Val-OH) Hydrolysis->Fragments MetO2 H-Met(O2)-Val-OH (Methionine Sulfone) MetO->MetO2 Further Oxidation

Caption: Degradation pathways of this compound.

Start Observe Unexpected Analytical Result (e.g., new HPLC peak, low purity) CheckStorage Review Storage Conditions: - Temperature (-20°C/-80°C)? - Lyophilized/Solution? - Exposure to air/light? Start->CheckStorage AnalyzePeak Characterize Degradant(s) using LC-MS CheckStorage->AnalyzePeak MassCheck Mass increase of +16 Da? AnalyzePeak->MassCheck OxidationProduct Conclusion: Methionine Oxidation MassCheck->OxidationProduct  Yes Fragmentation Conclusion: Peptide Hydrolysis MassCheck->Fragmentation  No (fragment masses observed) Action Action Plan: - Use fresh aliquot - Re-evaluate storage protocol - Use anaerobic conditions OxidationProduct->Action Fragmentation->Action

Caption: Troubleshooting workflow for this compound stability.

Summary of Factors Affecting Stability

The following table summarizes key factors that influence the stability of this compound in long-term storage.

FactorConditionPrimary Degradation Pathway AffectedExpected Outcome on StabilityRecommendation
Storage Form Lyophilized PowderHydrolysis, OxidationHigh Stability Store lyophilized whenever possible.[9]
SolutionHydrolysis, OxidationLow Stability Avoid long-term storage in solution.[2][10]
Temperature -80°CHydrolysis, OxidationOptimal Stability Recommended for long-term storage.
-20°CHydrolysis, OxidationGood Stability Suitable for long-term storage.[2][9]
4°C (Refrigerator)Hydrolysis, OxidationLimited Stability Suitable for short-term use only.[10]
Room TemperatureHydrolysis, OxidationPoor Stability Avoid except for immediate use.[9]
pH (in solution) pH 5-6HydrolysisOptimal Stability Use slightly acidic buffers for reconstitution.[2]
pH < 3 or > 8HydrolysisPoor Stability Avoid acidic and alkaline conditions.[6]
Atmosphere Anaerobic (Inert Gas)OxidationHigh Stability Store under nitrogen or argon.[2][9]
Ambient AirOxidationReduced Stability Minimize exposure to air.
Freeze-Thaw Cycles Multiple CyclesPhysical & ChemicalReduced Stability Aliquot into single-use vials.[2]

Recommended Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to monitor the purity of this compound and detect degradation products. Stability-indicating methods are crucial for separating the active ingredient from all potential impurities and degradation products.[6]

1. Objective: To quantify the percentage of intact this compound and its major degradation products (e.g., oxidized forms) over time under specific storage conditions.

2. Materials:

  • This compound sample

  • C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC system with UV detector

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.

  • For the stability study, aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).

  • At each time point (e.g., T=0, 1 week, 1 month), retrieve one vial from each condition.

  • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A before injection.

4. HPLC Method:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 220 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 50
    27 95
    30 95
    31 5

    | 35 | 5 |

5. Data Analysis:

  • Integrate the peak areas for the intact this compound and any new peaks that appear over time.

  • Calculate the purity of the peptide at each time point as: (Area of Main Peak / Total Area of All Peaks) * 100%.

  • The appearance of a new, more polar peak (earlier retention time) is indicative of methionine oxidation.[11] Confirm the identity of this peak using LC-MS.

Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the degradation pathways of the peptide.[6][13]

1. Objective: To accelerate the degradation of this compound under various stress conditions to understand its intrinsic stability.[13]

2. Stress Conditions: Prepare separate solutions of this compound (e.g., 1 mg/mL) and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Stress: Incubate lyophilized powder at 105°C for 24 hours.

  • Photostability: Expose solution to light (ICH Q1B guidelines) for a specified duration.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC using the method described above.

  • Analyze all samples by LC-MS to identify the mass of the degradation products. An increase of +16 Da will confirm oxidation, while smaller m/z values will indicate hydrolytic cleavage.[5]

This information helps in developing a stability-indicating analytical method and understanding how to formulate and store the peptide to ensure its quality and efficacy.[6][13]

References

Technical Support Center: Optimizing H-Met-Val-OH Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the dipeptide H-Met-Val-OH in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a dipeptide consisting of Methionine and Valine. It has been identified as an inhibitor of cDNA-expressed Flavin-containing monooxygenase (FMO) 1 and FMO3 and shows potential in promoting neuritis growth[1].

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a novel peptide like this compound with unknown activity in a specific cell line, it is advisable to test a wide concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM)[2]. This broad range helps to identify the concentration at which the peptide elicits a biological response and to identify potential cytotoxicity at higher concentrations[2].

Q3: How should I dissolve and store lyophilized this compound?

A3: It is recommended to reconstitute lyophilized peptides in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM)[2][3]. This stock solution should then be diluted to the final working concentrations in your cell culture medium[2][4]. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity[2]. For storage, peptides should be kept at -20°C and protected from light[5]. It is best to keep the peptide in its lyophilized form until just before use and to avoid repeated freeze-thaw cycles[5].

Q4: What are common causes of inconsistent results in peptide-based assays?

A4: Inconsistent results can stem from several factors, including:

  • Peptide degradation: Improper storage can lead to the degradation of the peptide[5].

  • Biological contamination: Endotoxins can cause variations in immunological assays and decrease cell viability[5].

  • Poor peptide solubility: Hydrophobic peptides may precipitate, leading to assay variability[5].

  • Inconsistent dilutions: Errors in preparing serial dilutions can lead to high variability between replicates[2].

  • Uneven cell seeding: A non-homogenous cell suspension before seeding can result in inconsistent cell numbers across wells[2].

Experimental Protocols

Determining Optimal this compound Concentration

This protocol provides a general framework for determining the optimal concentration of this compound for your specific cell line and assay.

Materials:

  • This compound (lyophilized)

  • Sterile DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • Your cell line of interest

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.

    • Reconstitute the peptide in sterile DMSO to create a 10 mM stock solution. Mix well by vortexing.

    • Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles[5].

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2[2].

  • Peptide Dilution and Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A 1:10 serial dilution is a good starting point[2].

    • Include a vehicle control containing the same final concentration of DMSO as the highest peptide concentration well[2].

    • Also include a negative control (cells with medium only) and a positive control if available for your assay.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells[2].

  • Incubation:

    • Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • After the incubation period, perform your cell-based assay according to the manufacturer's instructions (e.g., measure cell viability, proliferation, or a specific signaling event).

Data Presentation: Example Serial Dilution for a 96-Well Plate

Concentration (µM)Volume of 1mM Stock (µL)Volume of Medium (µL)Final DMSO (%)
10010900.1
101990.01
10.199.90.001
0.10.0199.990.0001
0.010.00199.9990.00001
0.0010.000199.99990.000001
Vehicle Control10 (of DMSO)900.1
Medium Control01000

Hypothetical Dose-Response Data

This compound (µM)Cell Viability (%)Standard Deviation
10051.2
10354.5
1855.1
0.1983.2
0.011012.8
0.001993.5
0 (Vehicle)1004.0

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent peptide dilution, uneven cell seeding, or edge effects in the multi-well plate.Prepare a master mix of the peptide at each concentration for all replicates. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity[2].
Low or no cell viability at all concentrations The peptide is cytotoxic at the tested concentrations, or there is contamination in the peptide stock (e.g., endotoxins)[5].Test a lower range of concentrations. Ensure the peptide is of high purity and tested for endotoxins[5].
No observable effect of the peptide The effective concentration is outside the tested range, the peptide is unstable in the medium, or the cells are not responsive.Test a wider concentration range. Assess the stability of the peptide in your assay conditions. Confirm that your cell line expresses the target of interest.
Peptide precipitates in the culture medium Low peptide solubility at the final concentration or interaction with media components.Decrease the final concentration of the peptide. Test different cell culture media. Increase the percentage of co-solvent (e.g., DMSO) if cell viability is not compromised[2].
Observed effect is not dose-dependent The peptide has reached its maximum effect (saturation), there is cytotoxicity at higher concentrations, or a complex biological mechanism is at play.Extend the concentration range to lower doses. Perform a specific cytotoxicity assay to rule out toxicity[2].

Visualizations

Experimental Workflow

G Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision reconstitute Reconstitute this compound dilute Prepare Serial Dilutions reconstitute->dilute seed Seed Cells in 96-Well Plate treat Treat Cells seed->treat dilute->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell-Based Assay incubate->assay analyze Analyze Data (Dose-Response) assay->analyze optimal Optimal Concentration Determined? analyze->optimal end Proceed with Optimized Assay optimal->end optimal->end Yes troubleshoot Troubleshoot & Re-test optimal->troubleshoot optimal->troubleshoot No

Caption: Experimental workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor Cell Surface Receptor (e.g., MET-like) peptide->receptor Binds pi3k PI3K receptor->pi3k Activates ras RAS receptor->ras Activates akt AKT pi3k->akt transcription Transcription Factors akt->transcription mapk MAPK ras->mapk mapk->transcription response Cellular Response (e.g., Neurite Growth) transcription->response

Caption: Hypothetical modulation of a signaling pathway by this compound.

References

Troubleshooting peak tailing in H-Met-Val-OH HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of the tripeptide H-Met-Val-OH. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in the HPLC analysis of peptides like this compound?

A1: The most frequent cause of peak tailing for peptides is secondary interactions between the analyte and the stationary phase. These interactions are often due to exposed, negatively charged silanol (B1196071) groups on the silica-based column packing material interacting with positively charged residues on the peptide. This leads to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail".

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling peak shape. For peptides containing basic residues, a low pH (typically around 2-3) is used to protonate the silanol groups on the stationary phase, minimizing their interaction with the positively charged peptide. This results in a more symmetrical peak. Conversely, at intermediate pH values, both the peptide and silanol groups can be ionized, leading to significant peak tailing.[1]

Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?

A3: Trifluoroacetic acid (TFA) serves two primary roles in peptide HPLC. Firstly, it is a strong acid that lowers the mobile phase pH to around 2, which protonates silanol groups and minimizes secondary interactions.[2] Secondly, it acts as an ion-pairing agent. The negatively charged trifluoroacetate (B77799) anion pairs with the positively charged sites on the peptide, effectively neutralizing the charge and increasing the peptide's hydrophobicity. This enhances retention and improves peak shape.[2]

Q4: Can the methionine residue in this compound cause specific issues with peak shape?

A4: Yes, the methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and, to a lesser extent, methionine sulfone.[3][4] This oxidation introduces a more polar group, which can lead to a decrease in retention time.[3][4] Furthermore, the oxidation of methionine can create diastereomers, which may not be fully resolved on the column, leading to peak broadening or the appearance of split peaks.[3] It is also possible for oxidation to occur on the column itself, especially with aged columns, which can manifest as broadened peaks.[5]

Troubleshooting Guide: Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_oxidation Investigate Methionine Oxidation start->check_oxidation oxidation_present Oxidation Confirmed (Earlier eluting peaks, split peaks) check_oxidation->oxidation_present Yes no_oxidation No Evidence of Oxidation check_oxidation->no_oxidation No oxidation_actions Actions: - Use fresh sample - Minimize sample exposure to air/light - Use antioxidants in sample prep - Consider LC-MS to confirm oxidized species oxidation_present->oxidation_actions optimize_mobile_phase Optimize Mobile Phase no_oxidation->optimize_mobile_phase mobile_phase_actions Actions: - Ensure pH is ~2-3 - Increase TFA concentration (e.g., 0.1% to 0.2%) - Use fresh mobile phase - Degas mobile phase optimize_mobile_phase->mobile_phase_actions mobile_phase_ok Mobile Phase Optimized check_column Evaluate Column Health column_actions Actions: - Flush column with strong solvent - Replace with a new, end-capped column - Use a guard column check_column->column_actions column_ok Column is Healthy check_system Inspect HPLC System system_actions Actions: - Check for leaks - Minimize extra-column volume (tubing length/ID) - Check injector and detector connections check_system->system_actions system_ok System Check Complete solution Symmetrical Peak Achieved oxidation_actions->optimize_mobile_phase mobile_phase_actions->check_column column_actions->check_system system_actions->solution

Caption: A stepwise guide to diagnosing and resolving peak tailing.

Step 1: Investigate Potential Methionine Oxidation

The presence of a methionine residue makes this compound susceptible to oxidation.

  • Symptoms: Appearance of pre-peaks (earlier eluting peaks) or split peaks. The oxidized form is more polar and will have a shorter retention time.[3][4]

  • Actions:

    • Prepare a fresh sample of this compound and inject it immediately.

    • Minimize exposure of the sample to air and light.

    • If possible, use an antioxidant during sample preparation.

    • Use LC-MS to confirm the presence of species with a mass increase of +16 Da (methionine sulfoxide) or +32 Da (methionine sulfone).

Step 2: Optimize the Mobile Phase

The composition of the mobile phase is crucial for good peak shape.

  • Symptoms: General peak tailing that is not attributable to oxidation.

  • Actions:

    • Verify pH: Ensure the aqueous component of your mobile phase has a pH between 2 and 3. This protonates residual silanol groups on the column, minimizing secondary interactions.[2]

    • Adjust TFA Concentration: If using 0.1% TFA, consider increasing the concentration to 0.2-0.25%. This can enhance ion-pairing and further reduce tailing, especially for peptides with multiple positive charges.[6]

    • Use Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

Step 3: Evaluate Column Health

A degraded or contaminated column is a common cause of poor peak shape.

  • Symptoms: Persistent peak tailing across multiple injections, even with an optimized mobile phase. An increase in backpressure may also be observed.

  • Actions:

    • Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove any strongly retained contaminants.

    • Use a Guard Column: A guard column can help protect the analytical column from contamination.

    • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged. Replace it with a new, high-quality, end-capped C18 column.

Step 4: Inspect the HPLC System

Issues with the HPLC hardware can contribute to peak distortion.

  • Symptoms: Peak tailing that is not resolved by addressing oxidation, mobile phase, or column issues.

  • Actions:

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Minimize Extra-Column Volume: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector to reduce band broadening.

    • Inspect Fittings: Ensure that all fittings are correctly seated and not causing dead volume.

Data Presentation

Table 1: Effect of TFA Concentration on Chromatographic Parameters
TFA ConcentrationEffect on Retention Time of Basic PeptidesEffect on Peak ShapeEffect on Resolution of Complex Mixtures
Low (<0.05%)Decreased retentionPotential for peak tailing and broadeningMay be suboptimal
Standard (0.1%)Moderate retentionGenerally good peak shapeOften adequate, but may not be optimal
High (0.2-0.25%)Increased retentionImproved peak shape, reduced tailingCan provide optimal resolution

This table is a summary of general trends observed in peptide HPLC analysis.[2]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-27 min: 40% to 95% B (linear gradient)

    • 27-30 min: Hold at 95% B

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Dilution Series to Test for Mass Overload

If you suspect that you are injecting too much sample, which can also cause peak tailing, perform the following dilution series.

  • Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.

  • Create a series of dilutions from the stock solution: 0.5 mg/mL, 0.25 mg/mL, and 0.1 mg/mL.

  • Inject each sample, starting with the most dilute and moving to the most concentrated.

  • Analysis: If peak tailing decreases significantly as the concentration decreases, the original concentration was causing mass overload. Adjust your sample concentration accordingly.

Diagram: Chemical Interactions Leading to Peak Tailing

ChemicalInteractions Chemical Interactions Causing Peak Tailing cluster_column Silica Stationary Phase (pH > 3) cluster_peptide Peptide (this compound) cluster_solution Mobile Phase (pH ~2 with TFA) Si-O- Ionized Silanol Group (Si-O⁻) Peptide-NH3+ Protonated N-terminus (NH₃⁺) Peptide-NH3+->Si-O- Secondary Ionic Interaction (Causes Peak Tailing) Si-OH Protonated Silanol Group (Si-OH) TFA- TFA Anion (CF₃COO⁻) TFA-->Peptide-NH3+ Ion-Pairing Peptide-NH3+_TFA- Ion-Paired Peptide Peptide-NH3+_TFA-->Si-OH Normal Hydrophobic Interaction (Symmetrical Peak)

Caption: Interactions between peptide and stationary phase with and without TFA.

References

Technical Support Center: Minimizing H-Met-Val-OH Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of H-Met-Val-OH aggregation in solution.

Troubleshooting Guide

Aggregation of this compound can manifest as cloudiness, precipitation, or the formation of larger species detectable by analytical techniques. The following table outlines potential causes and recommended solutions to mitigate these issues.

Observation Potential Cause Recommended Solution
Difficulty Dissolving/Precipitation Upon Dissolution High peptide concentration, inappropriate pH.Decrease the peptide concentration. Attempt dissolution in a slightly acidic or basic aqueous solution, then adjust to the desired pH. Sonication may also aid in dissolution.
Solution Becomes Cloudy Over Time Aggregation due to suboptimal pH, ionic strength, or temperature.Adjust the pH of the solution away from the isoelectric point (pI) of the peptide. Optimize the ionic strength by adding a low concentration of salt (e.g., 150 mM NaCl). Store the solution at a lower temperature (e.g., 4°C), but test for cold-induced aggregation first.
Formation of Higher Molecular Weight Species (Detected by SEC/DLS) Intermolecular interactions leading to oligomerization and aggregation.Add excipients such as non-ionic surfactants (e.g., Polysorbate 20) or certain amino acids (e.g., arginine, glycine) to the solution to disrupt these interactions.[1]
Variability Between Experiments Inconsistent solution preparation, handling, or storage.Standardize the protocol for solution preparation, including the order of component addition and mixing. Minimize agitation and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound aggregation?

A1: Peptide aggregation is a multifaceted issue influenced by both the intrinsic properties of the peptide and its solution environment.[2][3] Key factors include:

  • Hydrophobic Interactions: The side chains of methionine and valine are hydrophobic. In aqueous solutions, these peptides may aggregate to minimize the exposure of these hydrophobic regions to water.[4][5]

  • Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between molecules, leading to the formation of ordered structures like β-sheets, which are often characteristic of aggregated states.[4]

  • Solution pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at their isoelectric point, where the net charge is zero, minimizing electrostatic repulsion between molecules.[2][4]

  • Environmental Factors: High peptide concentration, temperature, ionic strength, and agitation can all promote aggregation.[2][6][7]

Q2: What is the recommended starting procedure for dissolving lyophilized this compound?

A2: To minimize aggregation during initial solubilization, it is crucial to follow a systematic approach. First, determine the net charge of the peptide at neutral pH to classify it as acidic, basic, or neutral. This compound has a free N-terminal amine (+1) and a free C-terminal carboxyl group (-1), making it neutral overall. For neutral peptides with hydrophobic residues, the following is a good starting point:

  • Attempt to dissolve a small amount of the peptide in deionized water.

  • If solubility is low, try adding a small amount of a water-miscible organic solvent like acetonitrile (B52724) or DMSO before adding the aqueous buffer.

  • Alternatively, dissolve the peptide in a dilute acidic (e.g., 0.1% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solution and then carefully adjust the pH to the desired value.

Q3: How does pH influence the aggregation of this compound?

Q4: Can adjusting the ionic strength of the solution help in minimizing aggregation?

A4: Yes, modulating the ionic strength with salts can have a significant, though complex, effect on peptide aggregation.[9] At low concentrations, salts can help to screen electrostatic interactions that might promote aggregation. However, at high concentrations, salts can lead to "salting out," which reduces solubility and can increase aggregation by favoring hydrophobic interactions.[10] Therefore, the effect of ionic strength needs to be empirically tested for this compound, starting with physiological salt concentrations (e.g., 150 mM NaCl).

Q5: What types of excipients are effective in preventing peptide aggregation?

A5: Various excipients can be employed to stabilize peptide solutions and prevent aggregation.[1][9] These include:

  • Amino Acids: Certain amino acids like arginine, glycine, histidine, and lysine (B10760008) have been shown to inhibit protein and peptide aggregation.[1]

  • Surfactants: Non-ionic surfactants, such as polysorbates (e.g., Tween 20, Tween 80) and poloxamers, can be effective at low concentrations. They work by reducing surface adsorption and binding to hydrophobic regions of the peptide, thereby preventing intermolecular interactions.[1][11]

  • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like mannitol (B672) and sorbitol, can stabilize the native conformation of peptides.

The choice and concentration of the excipient must be optimized for the specific peptide and formulation requirements.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Pre-calculation: Calculate the required amount of this compound and solvent to achieve the desired final concentration.

  • Solvent Preparation: Prepare the primary dissolution solvent. Based on the neutral and hydrophobic nature of this compound, consider starting with a small volume of a water-miscible organic solvent (e.g., 5-10% of the final volume) or a dilute acidic/basic solution.

  • Dissolution: Add the solvent to the lyophilized peptide. Vortex briefly. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Buffering and Dilution: Once the peptide is dissolved, add the desired buffer and dilute to the final volume. Ensure the final pH is not close to the peptide's isoelectric point.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates or particulates.

  • Storage: Store the solution at a recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Perform stability studies to confirm the optimal storage conditions.

Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the formation of peptide aggregates.[12]

  • Sample Preparation: Prepare the this compound solution according to Protocol 1 at the desired concentration. Ensure the sample is free of dust and other contaminants by filtering it through an appropriate syringe filter (e.g., 0.02 µm Anotop filter) directly into a clean DLS cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Set the experimental parameters, including the solvent viscosity and refractive index, measurement temperature, and scattering angle (typically 90° or 173°).

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 5-10 minutes.

    • Perform a series of measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of a monomodal peak at a low hydrodynamic radius is indicative of a non-aggregated peptide solution. The appearance of larger species or an increase in polydispersity over time suggests aggregation.

    • Monitor the sample over time under different conditions (e.g., temperature, pH) to assess its stability.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Aggregation start Start: this compound Aggregation Observed check_solubility Is the peptide fully dissolved? start->check_solubility adjust_dissolution Optimize Dissolution: - Use dilute acid/base - Add organic co-solvent - Sonicate check_solubility->adjust_dissolution No check_conditions Review Solution Conditions: pH, Ionic Strength, Concentration, Temperature check_solubility->check_conditions Yes adjust_dissolution->check_solubility adjust_ph Adjust pH away from pI check_conditions->adjust_ph adjust_ionic_strength Optimize Ionic Strength (e.g., 50-150 mM NaCl) check_conditions->adjust_ionic_strength lower_concentration Lower Peptide Concentration check_conditions->lower_concentration monitor_aggregation Monitor Aggregation (e.g., via DLS, SEC) adjust_ph->monitor_aggregation adjust_ionic_strength->monitor_aggregation lower_concentration->monitor_aggregation add_excipients Add Stabilizing Excipients: - Arginine, Glycine - Non-ionic surfactants add_excipients->monitor_aggregation monitor_aggregation->add_excipients Aggregation Persists end End: Aggregation Minimized monitor_aggregation->end Aggregation Controlled

Caption: Troubleshooting workflow for this compound aggregation.

Aggregation_Factors Key Factors Influencing Peptide Aggregation cluster_peptide Peptide Properties cluster_environment Solution Environment hydrophobicity Hydrophobic Residues (Met, Val) aggregation Aggregation hydrophobicity->aggregation promotes charge Net Charge charge->aggregation modulates (repulsion/attraction) ph pH ph->charge determines ionic_strength Ionic Strength ionic_strength->charge screens concentration Concentration concentration->aggregation increases probability temperature Temperature temperature->aggregation can increase rate

Caption: Factors affecting this compound aggregation.

References

Technical Support Center: pH Optimization for H-Met-Val-OH Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the pH optimization of H-Met-Val-OH (Methionyl-Valine) enzymatic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is showing very low to no yield. What are the likely causes related to pH?

A1: Low yield is a common issue often directly linked to suboptimal pH conditions. The pH of the reaction medium critically influences several factors:

  • Enzyme Activity: Every enzyme has an optimal pH range where its catalytic activity is highest. Deviation from this range can drastically reduce the reaction rate. For peptide synthesis, the optimal pH for synthesis can be different from the optimal pH for hydrolysis, the reverse reaction.

  • Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme, destroying its three-dimensional structure and active site.[1] Most proteases used for synthesis are stable within a specific pH range.[2][3][4]

  • Substrate Ionization: The pH affects the ionization state of the amino and carboxyl groups of the substrates (Methionine and Valine). The enzyme's active site may require a specific protonation state for the substrates to bind correctly.[5]

Troubleshooting Steps:

  • Verify Enzyme's Optimal pH: Check the manufacturer's data sheet or literature for the recommended pH range for peptide synthesis for your chosen enzyme. Note that the optimal pH can vary depending on the specific substrates used.[6]

  • Perform a pH Profile Experiment: Conduct a series of small-scale reactions across a range of pH values (e.g., from 5.0 to 9.0 in 0.5 unit increments) to determine the empirical optimum for your specific this compound synthesis.

  • Check Buffer Composition: Ensure your buffer has sufficient buffering capacity to maintain the pH throughout the reaction and that the buffer components do not inhibit the enzyme.

Q2: Which enzyme should I use for this compound synthesis, and what is its optimal pH?

A2: The choice of enzyme is critical. Proteases are commonly used for peptide synthesis. Thermolysin and Papain are frequent choices. Their optimal pH for synthesis is generally in the neutral to slightly alkaline or acidic range, respectively.

It's important to note that the optimal pH for the same enzyme can vary based on the substrates involved.[6] For instance, the optimal pH for thermolysin-catalyzed dipeptide synthesis has been shown to vary from 5.8 to 7.3 depending on the amino acid derivatives.[6]

Table 1: Common Enzymes for Dipeptide Synthesis & Their General pH Optima

EnzymeTypical SourceGeneral pH Optimum for SynthesisKey Characteristics
Thermolysin Bacillus thermoproteolyticus6.0 - 8.0[7][8]A thermostable neutral metalloproteinase. Often shows high yields.[7] Requires Ca2+ for stability.
Papain Carica papaya6.0 - 7.5[9][10]A cysteine protease with broad specificity.[11] Activity can be enhanced by reducing agents (e.g., cysteine).
α-Chymotrypsin Bovine Pancreas7.5 - 9.0[12]A serine protease that preferentially cleaves after large hydrophobic residues.

Q3: I'm observing significant byproduct formation, especially hydrolysis of my starting materials. How can I minimize this by adjusting the pH?

A3: Byproduct formation, particularly the hydrolysis of the ester-activated substrate or the newly formed dipeptide, is a competing reaction during enzymatic synthesis.[5][13] The balance between synthesis and hydrolysis is highly pH-dependent.

  • Mechanism: At a given pH, the enzyme's active site and the substrates have specific ionization states that favor either the aminolysis (synthesis) reaction or the hydrolysis (breakdown) reaction. A relatively high pH can sometimes lead to increased hydrolysis of the ester substrate.[5]

  • pH Control: The optimal pH for synthesis is a compromise between maximizing the rate of peptide bond formation while minimizing the rate of hydrolysis. This "kinetic optimum" often falls in a narrow pH range.

Troubleshooting Steps:

  • Shift the pH: If you observe significant hydrolysis, try adjusting the pH slightly. For many proteases, a shift towards a more neutral or slightly acidic pH might favor synthesis over hydrolysis.

  • Lower Water Activity: While not a pH adjustment, reducing the water content of the reaction by adding organic co-solvents can also shift the equilibrium towards synthesis. However, this can also affect the enzyme's activity and stability, requiring re-optimization of the pH in the new solvent system.[13]

  • Monitor Reaction Progress: Track the formation of both the desired product (this compound) and the hydrolysis byproducts over time using a technique like HPLC. This will help you find the time point where the product yield is maximal before it begins to be hydrolyzed.

Q4: My enzyme appears to be unstable and is precipitating during the reaction. Can pH be the cause?

A4: Yes, pH is a primary factor in enzyme stability.[2][3] If the pH of the buffer is too far from the enzyme's isoelectric point or its optimal stability range, the enzyme can lose its native conformation, unfold, and aggregate or precipitate.

Troubleshooting Steps:

  • Review Stability Data: Consult literature or technical data sheets for the pH stability profile of your enzyme. For example, papain solutions are known to be unstable under acidic conditions below pH 2.8.[11]

  • Conduct a pH Stability Test: Before running the synthesis, incubate your enzyme in buffers of different pH values (without substrates) for the intended duration of your reaction. Afterwards, measure the remaining enzymatic activity using a standard assay. This will identify the pH range where the enzyme remains stable.

  • Ensure Proper Buffering: A weak or improperly prepared buffer can drift in pH during the reaction, especially if the reaction itself produces or consumes protons. This pH drift can push a stable enzyme into an unstable range. Always use a high-quality buffer at a concentration sufficient to maintain the target pH (typically 50-100 mM).[14]

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Synthesis

This protocol outlines a method for screening multiple pH values to find the optimal condition for your enzymatic reaction.

1. Materials:

  • Enzyme of choice (e.g., Thermolysin)

  • N-protected Methionine (e.g., Z-Met-OH or Boc-Met-OH)

  • C-protected Valine (e.g., H-Val-OMe or H-Val-NH2)

  • A series of buffers (e.g., 0.1 M concentration) covering a range of pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0).[14]

  • Reaction vials

  • HPLC system for analysis

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers with overlapping pH ranges to ensure accurate pH control.[14] For example, create buffers for pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Reaction Setup: For each pH value, set up a reaction vial. A typical reaction mixture might contain:

    • Buffer (to final volume)

    • Substrate 1 (e.g., Z-Met-OH) at a fixed concentration

    • Substrate 2 (e.g., H-Val-OMe) at a fixed concentration

    • Enzyme (added last to initiate the reaction) at a fixed concentration

  • Initiation and Incubation: Add the enzyme to each vial to start the reaction. Incubate all vials at a constant, optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 4 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a small volume of strong acid (e.g., trifluoroacetic acid - TFA) to denature the enzyme, or by rapid heating if the enzyme is not thermostable.

  • Analysis: Analyze the yield of this compound in each sample using reverse-phase HPLC.

  • Determine Optimum pH: Plot the product yield against the pH. The pH value that corresponds to the highest yield is the optimum pH for your reaction under these conditions.

Visualizations

Below are diagrams illustrating key concepts and workflows for pH optimization.

ReactionPathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_complex Reaction Complex cluster_product Product Met H-Met-OH ES E-Met-Val Complex Met->ES Binding Val H-Val-OH Val->ES Binding Enzyme Protease (E) Enzyme->ES Product This compound ES->Product Catalysis Product->Enzyme pH_effect pH Influence (Protonation State) pH_effect->Met Ionization pH_effect->Val Ionization pH_effect->Enzyme Activity & Stability pHOptimizationWorkflow start Start: Define Reaction (this compound) prep_buffers 1. Prepare Buffers (e.g., pH 5.0 - 9.0) start->prep_buffers run_rxns 2. Run Parallel Reactions (Constant Temp & Time) prep_buffers->run_rxns quench 3. Quench Reactions (e.g., add TFA) run_rxns->quench analyze 4. Analyze Yield (e.g., by HPLC) quench->analyze plot 5. Plot Yield vs. pH analyze->plot determine_optimum Identify Optimal pH plot->determine_optimum Peak of Curve end End: Optimized Protocol determine_optimum->end

References

Contamination issues in synthetic H-Met-Val-OH preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the synthetic preparation of H-Met-Val-OH.

Frequently Asked Questions (FAQs)

Q1: My final product shows a mass increase of +16 Da. What is this impurity?

A1: A +16 Da mass shift in a methionine-containing peptide is the characteristic sign of methionine oxidation, where the thioether side chain is oxidized to methionine sulfoxide (B87167) (Met(O)).[1][2] This is a common side reaction, particularly during the final acidic cleavage of the peptide from the resin.[1][2]

Q2: How can I prevent methionine oxidation during my synthesis?

A2: The most effective strategy is to add antioxidants, known as scavengers, to the cleavage cocktail.[1] The choice of scavenger can depend on the other amino acids in your sequence. Some effective options include:

  • Ammonium (B1175870) Iodide (NH₄I) and Dimethylsulfide (DMS): This combination can significantly reduce or eliminate the formation of methionine sulfoxide.[1][2]

  • Tetrahydrothiophene (THT): Can be added to the solvent during Solid-Phase Peptide Synthesis (SPPS) to lessen the degree of methionine oxidation.[1]

  • Reagent H: A specialized cleavage cocktail designed to prevent methionine oxidation, typically composed of trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, DMS, and ammonium iodide.[1]

Q3: I've already synthesized the peptide and confirmed oxidation. Can it be reversed?

A3: Yes, in many cases, methionine sulfoxide (Met(O)) can be reduced back to methionine post-synthesis.[1][3] This is often a more practical and economical approach than re-synthesizing the entire peptide.[3] A common method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide (DMS).[1][2]

Q4: My purification by RP-HPLC is showing poor peak shape and low recovery. What could be the cause?

A4: Peptides containing valine, a hydrophobic amino acid, have a strong tendency to self-associate and form aggregates, especially at high concentrations.[4] This aggregation can lead to poor solubility, low recovery, and broadened peaks during chromatography.[4]

Q5: How can I improve the purification of an aggregation-prone peptide like this compound?

A5: To mitigate aggregation and improve purification, consider the following adjustments to your RP-HPLC method:

  • Increase Column Temperature: Raising the column temperature to 40-60°C can help disrupt aggregates and improve peak sharpness.[4]

  • Optimize Sample Solvent: Dissolve the crude peptide in a stronger, non-aggregating solvent like DMSO or DMF first, then dilute it into the initial mobile phase immediately before injection.[4]

  • Lower Peptide Concentration: Reducing the amount of peptide injected can minimize concentration-dependent aggregation on the column.[4]

Q6: I am observing a peptide with a mass corresponding to H-Val-OH (a deletion sequence). How does this happen?

A6: This is likely a deletion impurity. The bulky nature of the valine side chain can cause steric hindrance during the coupling step in SPPS.[4] This can lead to an incomplete reaction, where the methionine residue fails to couple to the valine, resulting in a truncated sequence.[5] Using high-purity amino acid building blocks and optimizing coupling times can help minimize this issue.[6]

Troubleshooting Workflows & Side Reactions

The following diagrams illustrate a general troubleshooting workflow for identifying impurities and the common side reactions that can occur during the synthesis of this compound.

G Troubleshooting Workflow for this compound Impurities start Impurity Detected by LC-MS Analysis mass_check Check Mass Spectrum start->mass_check plus_16 Mass Shift = +16 Da? mass_check->plus_16 Analyze Mass Shift minus_131 Mass Shift = -131.19 Da? (Loss of Met) plus_16->minus_131 No oxidation Impurity: Methionine Sulfoxide (H-Met(O)-Val-OH) plus_16->oxidation Yes other_mass Other Mass Variants? minus_131->other_mass No deletion Impurity: Deletion Sequence (H-Val-OH) minus_131->deletion Yes insertion Impurity: Insertion or Dimer (e.g., H-Met-Met-Val-OH) other_mass->insertion Yes solution_ox Solution: 1. Add scavengers to cleavage. 2. Reduce Met(O) post-synthesis. oxidation->solution_ox solution_del Solution: 1. Increase coupling time/equivalents for Met. 2. Use high-purity Fmoc-Met-OH. deletion->solution_del solution_ins Solution: 1. Ensure high purity of Fmoc-amino acids. 2. Check for incomplete Fmoc removal. insertion->solution_ins

Caption: Troubleshooting workflow for identifying common impurities.

G Potential Side Reactions in this compound Synthesis target Target Peptide This compound oxidation Methionine Oxidation H-Met(O)-Val-OH (+16 Da) target->oxidation Oxidizing agents (during cleavage) deletion Deletion Sequence H-Val-OH (-131 Da) target->deletion Incomplete Coupling (steric hindrance) insertion Insertion Sequence H-Met-Met-Val-OH (+131 Da) target->insertion Impure Fmoc-Met-OH (Dipeptide contaminant) aggregation Non-covalent Aggregates target->aggregation Hydrophobic Interactions (Valine residue)

Caption: Common side reactions leading to peptide impurities.

Data Summary

Table 1: Common Scavenger Cocktails for Preventing Methionine Oxidation
Scavenger/CocktailTypical CompositionNotes
NH₄I / DMS TFA / DMS / NH₄IEffective at reducing or eliminating Met(O) formation.[1][2]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄IA complex and highly effective cocktail for sensitive sequences.[1]
THT Added to solvent during SPPSCan reduce the extent of oxidation in a concentration-dependent manner.[1]
Table 2: Analytical Methods for Impurity Detection
Analytical MethodInformation ProvidedTypical Purity Specification
RP-HPLC / UHPLC Purity assessment, quantification of impurities, detection of deletion/insertion sequences.[7][8]>95% (for purified peptides)
Mass Spectrometry (MS) Confirms molecular weight of the target peptide and identifies impurities based on mass-to-charge ratio (e.g., +16 Da for oxidation).[7][8]Target mass ± 1 Da
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can distinguish between isomeric impurities.[7]Confirms structure

Key Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from Valine. Wash the resin thoroughly with DMF.

  • Methionine Coupling:

    • Activate Fmoc-Met-OH (3-5 equivalents) with a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Final Deprotection: After the final coupling, treat the resin again with 20% piperidine in DMF to remove the N-terminal Fmoc group from Methionine. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. To mitigate methionine oxidation, use TFA/Water/TIS/DMS (90:5:2.5:2.5 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Collection and Drying: Centrifuge to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.[1]

Protocol 3: Reduction of Methionine Sulfoxide (Met(O))
  • Dissolution: Dissolve the crude, oxidized peptide in TFA.

  • Reduction: Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The optimal concentrations may require some optimization for your specific peptide.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by HPLC to determine the optimal reaction time.

  • Isolation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether. Collect, wash, and dry the purified peptide as described in the cleavage protocol.[1]

Protocol 4: RP-HPLC Analysis and Purification
  • System: A standard reversed-phase HPLC system with UV detection (210-230 nm) is typically used.[8]

  • Column: A C18 column is standard for peptide separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide and separate it from impurities. An example gradient is 5% to 65% B over 30 minutes.

  • Analysis: The purity of the synthetic peptide is measured by integrating the peak area at a specific wavelength (e.g., 220 nm).[8] Fractions containing the pure product are collected, combined, and lyophilized.

References

Enhancing the bioavailability of H-Met-Val-OH in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the dipeptide H-Met-Val-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing its bioavailability in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound, or Methionyl-Valine, is a dipeptide composed of methionine and valine.[1][2] Like many small peptides, its oral bioavailability is expected to be limited by several factors:

  • Enzymatic Degradation: Peptidases in the gastrointestinal (GI) tract, blood, and liver can rapidly break down the peptide bond, reducing the amount of intact dipeptide that reaches systemic circulation.[3][4]

  • Poor Membrane Permeability: While small dipeptides can be absorbed via peptide transporters like PepT1, factors such as hydrophilicity and charge can limit passive diffusion across the intestinal epithelium.[5][6]

  • First-Pass Metabolism: After absorption, the peptide may be metabolized in the liver before it reaches the systemic circulation, further reducing its bioavailability.[4]

Q2: What are the primary routes of administration to consider for this compound in preclinical studies?

A2: The choice of administration route significantly impacts bioavailability.[4][7] For initial efficacy and pharmacokinetic studies, parenteral routes are often preferred to bypass the barriers of oral administration.

  • Intravenous (IV): Provides 100% bioavailability by definition and is useful for determining the intrinsic activity and clearance of the peptide.[4]

  • Subcutaneous (SC): Often results in high bioavailability (70-90%) and can provide a more sustained release compared to IV administration.[4]

  • Oral (PO): While the most convenient, it is the most challenging route for peptides due to the reasons mentioned in Q1.[4][6] Enhancing oral bioavailability is a key area of research.

Q3: What strategies can I employ to enhance the oral bioavailability of this compound?

A3: Several strategies can be explored to overcome the challenges of oral peptide delivery:

  • Chemical Modifications:

    • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[3]

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation.[8]

  • Formulation with Permeation Enhancers: Co-administration with agents that transiently open tight junctions in the intestinal epithelium (e.g., sodium caprate) can improve absorption.[6]

  • Encapsulation in Nanoparticles: Liposomes or polymeric nanoparticles can protect the peptide from enzymatic degradation and facilitate its transport across the intestinal mucosa.[6]

  • Co-administration with Enzyme Inhibitors: Using protease inhibitors like aprotinin (B3435010) or bestatin (B1682670) can reduce enzymatic breakdown in the GI tract.

Troubleshooting Guides

Issue 1: Low in vivo efficacy despite high in vitro activity of this compound.
Possible Cause Troubleshooting Steps
Rapid Enzymatic Degradation 1. Assess Stability: Perform an in vitro plasma or serum stability assay to determine the half-life of this compound.[3] 2. Modify Peptide: Consider N-terminal acetylation or C-terminal amidation to block exopeptidase activity.[3] 3. Formulation: Encapsulate the peptide in liposomes or nanoparticles to shield it from proteases.
Poor Bioavailability/ Permeability 1. Determine Absolute Bioavailability: Compare plasma concentrations after oral administration to those after intravenous (IV) administration. 2. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the apparent permeability (Papp) of the peptide.[8] 3. Formulation with Enhancers: Co-administer with permeation enhancers like sodium caprate to improve intestinal absorption.[6]
Fast Renal Clearance 1. Increase Size: Consider PEGylation (attaching polyethylene (B3416737) glycol) to increase the hydrodynamic radius and reduce kidney filtration.[3]
Issue 2: High variability in plasma concentrations of this compound between experimental subjects.
Possible Cause Troubleshooting Steps
Inconsistent Dosing 1. Formulation Homogeneity: Ensure your formulation is a homogenous solution or a stable, uniform suspension. 2. Accurate Administration: For oral gavage, ensure consistent delivery to the stomach.
Influence of Food 1. Standardize Fasting: Implement a consistent fasting period for all animals before dosing, as food can significantly affect peptide absorption.
Biological Variability 1. Increase Sample Size: A larger number of animals per group can help to account for inter-individual differences in metabolism and absorption.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer.

    • This compound is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Calculating Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the peptide on the receiver side.

    • A: The surface area of the filter membrane.

    • C₀: The initial concentration of the peptide on the donor side.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study determines the plasma concentration-time profile of this compound after administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Administration:

    • Intravenous (IV) Group: this compound is administered as a bolus dose via the tail vein (e.g., 2 mg/kg).

    • Oral (PO) Group: this compound is administered by oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).[4]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) are calculated. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound with Different Enhancement Strategies.

Formulation Route Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Absolute Bioavailability (F%)
This compound in SalineIV215002500100
This compound in SalinePO20501251
This compound with Sodium CapratePO202506255
This compound in LiposomesPO20400125010

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_gut GI Tract Lumen cluster_epithelium Intestinal Epithelium Oral this compound Oral this compound Degradation Degradation Oral this compound->Degradation Lumenal Proteases Intact Peptide Intact Peptide Oral this compound->Intact Peptide Absorption PepT1 PepT1 Transporter Intact Peptide->PepT1 Portal Vein Portal Vein PepT1->Portal Vein To Liver Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Reduced Bioavailability

Caption: Oral absorption pathway of this compound.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_diagnosis Potential Causes cluster_solution Solution Strategies Low_Efficacy Low In Vivo Efficacy PK_Study Conduct PK Study (IV vs. PO) Low_Efficacy->PK_Study Stability_Assay In Vitro Stability (Plasma, SGF) Low_Efficacy->Stability_Assay Poor_Absorption Poor Absorption PK_Study->Poor_Absorption Rapid_Degradation Rapid Degradation Stability_Assay->Rapid_Degradation Permeation_Enhancers Add Permeation Enhancers Poor_Absorption->Permeation_Enhancers Nanoparticles Use Nanoparticle Formulation Poor_Absorption->Nanoparticles Chemical_Modification Chemically Modify Peptide Rapid_Degradation->Chemical_Modification Protease_Inhibitors Co-administer Protease Inhibitors Rapid_Degradation->Protease_Inhibitors

Caption: Troubleshooting workflow for low in vivo efficacy.

References

Validation & Comparative

Purity Analysis of Synthetic H-Met-Val-OH: A Comparative Guide to NMR, HPLC, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental validity, reproducibility, and, ultimately, therapeutic safety and efficacy. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity analysis of the synthetic dipeptide H-Met-Val-OH.

Comparative Purity Analysis Data

The following table summarizes representative data from the purity analysis of a single batch of synthetic this compound using NMR, HPLC, and MS.

Analytical MethodPurity of this compound (%)Detected ImpuritiesQuantitative Information
Quantitative ¹H NMR (qNMR) 98.5 ± 0.2H-Met-OH (0.8%), H-Val-OH (0.5%), Residual Solvent (0.2%)Absolute quantification against an internal standard. Provides structural information on impurities.
Reverse-Phase HPLC (RP-HPLC) 98.8 (relative purity)Unidentified peak at 5.2 min (0.7%), Unidentified peak at 6.8 min (0.5%)Relative quantification based on peak area. Purity is relative to other UV-absorbing species.
Mass Spectrometry (MS) -Deletion product (H-Val-OH), Oxidation product (Met-sulfoxide-Val-OH)Primarily for identification of impurities by mass-to-charge ratio. Not inherently quantitative without an appropriate standard.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy for this compound Purity

Objective: To determine the absolute purity of this compound and identify and quantify any structurally related impurities.

Materials:

  • This compound sample

  • Maleic acid (internal standard)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a vial.

    • Dissolve the mixture in 1.0 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at 25°C.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the well-resolved signals of this compound and the internal standard. For this compound, the α-proton of the Valine residue is a suitable choice. For maleic acid, the two vinyl protons give a single sharp peak.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard (maleic acid)

Alternative Purity Analysis Methods

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a widely used technique for assessing the purity of peptides.[1][2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Peptides are typically eluted with a gradient of increasing organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[2] Detection is commonly performed using UV absorbance at 210-220 nm, which corresponds to the peptide bond.[1] The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.[2] While excellent for resolving closely related impurities, HPLC provides a relative purity value and may not detect non-UV-absorbing impurities.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for the identification of the target peptide and its impurities by providing highly accurate molecular weight information.[3] For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. MS can be coupled with a separation technique like HPLC (LC-MS) to identify the components of each chromatographic peak. While MS is unparalleled for structural confirmation and impurity identification, it is not inherently quantitative without the use of an appropriate internal standard, often a stable isotope-labeled version of the analyte.

Visualizing the NMR Purity Analysis Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for the purity analysis of this compound.

G Workflow for qNMR Purity Analysis of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Results weigh_sample Accurately weigh This compound weigh_standard Accurately weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in DMSO-d6 weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (e.g., 400 MHz) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Signals (Sample & Standard) process->integrate calculate Calculate Purity & Impurity Levels integrate->calculate purity_report Purity Report calculate->purity_report

Caption: Workflow for qNMR Purity Analysis of this compound.

Conclusion

The choice of analytical technique for purity determination of synthetic peptides like this compound depends on the specific requirements of the analysis. NMR spectroscopy offers the distinct advantage of providing both structural information and absolute quantification in a single, non-destructive experiment.[4] It is particularly powerful for identifying and quantifying unknown impurities without the need for specific reference standards for each impurity. HPLC is a high-resolution separation technique that provides excellent relative purity assessment, while mass spectrometry is indispensable for the definitive identification of the peptide and its impurities. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective approach.

References

A Comparative Guide to the Binding Specificity of H-Met-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide H-Met-Val-OH in binding assays, offering insights into its specificity and potential applications. We explore its interactions with two distinct biological targets: the Flavin-containing monooxygenases (FMOs) and the taste receptor type 1 member 1/3 (TAS1R1/TAS1R3), which is associated with umami taste perception. Due to the limited availability of direct quantitative binding data for this compound, this guide draws upon existing literature for its constituent amino acids, methionine and valine, and presents detailed experimental protocols for researchers to validate its binding characteristics.

Introduction to this compound

This compound is a dipeptide composed of methionine and valine. Emerging research suggests its involvement in neurite growth and its interaction with metabolic enzymes, indicating its potential as a bioactive molecule. Understanding its binding specificity is crucial for elucidating its mechanism of action and exploring its therapeutic or biotechnological applications.

Potential Binding Targets and Comparative Analysis

Based on current scientific literature, this compound is hypothesized to interact with the following protein targets:

  • Flavin-containing monooxygenases (FMOs): this compound is a known substrate for FMO1 and FMO3, enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[1]

  • TAS1R1/TAS1R3 Receptor: The individual amino acids, methionine and valine, are known to activate the mTORC1 signaling pathway through the TAS1R1/TAS1R3 receptor, which is responsible for the "umami" taste sensation. This suggests that the dipeptide this compound may also act as a ligand for this receptor.

Comparison with Alternative Compounds

To provide a context for the binding specificity of this compound, we compare it with other known substrates and ligands for its potential targets.

Table 1: Comparison of this compound with Alternative FMO Substrates

CompoundTarget Enzyme(s)Known InteractionPotential for Comparison
This compound FMO1, FMO3 Substrate Subject of this guide
MethimazoleFMO3High-affinity substrateCan be used as a positive control in FMO3 binding and activity assays.[2]
TrimethylamineFMO3SubstrateA well-characterized FMO3 substrate; useful for comparative kinetic studies.
ImipramineFMO3Modulator (activator)Can be used to study allosteric modulation of FMO3 in the presence of this compound.[3]
Other DipeptidesFMOsLimited dataFurther research is needed to identify other dipeptides that are FMO substrates for a more direct comparison.

Table 2: Comparison of this compound with Alternative TAS1R1/TAS1R3 Ligands

CompoundCompound TypeTaste ProfilePotential for Comparison
This compound Dipeptide Predicted Umami Subject of this guide
L-GlutamateAmino AcidUmamiThe prototypical umami substance; serves as a benchmark for receptor activation.
AspartameDipeptideSweetA well-known sweet-tasting dipeptide that can be used as a negative control for umami-specific binding.
Glu-GluDipeptideUmamiAn umami dipeptide that can be used for direct comparison of binding affinity and receptor activation.
Asp-AspDipeptideUmamiAnother umami dipeptide for comparative studies.

Experimental Protocols for Validating Binding Specificity

To facilitate further research into the binding characteristics of this compound, detailed protocols for two key binding assay techniques are provided below.

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction

SPR is a powerful, label-free technique to measure real-time binding kinetics and affinity between a ligand (e.g., this compound) and a protein target (e.g., purified FMO or TAS1R1/TAS1R3).

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Immobilization Immobilize Protein on Sensor Chip Reagents->Immobilization Protein Purify Target Protein Protein->Immobilization Peptide Synthesize/Obtain This compound Binding Inject this compound (Analyte) Peptide->Binding Immobilization->Binding Association Dissociation Buffer Flow for Dissociation Binding->Dissociation Dissociation Sensorgram Generate Sensorgram Binding->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, KD Fitting->Kinetics

Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

  • Immobilization of the Target Protein:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified target protein (FMO or TAS1R1/TAS1R3) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the peptide from the protein.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is well-suited for competition assays to determine the binding affinity of unlabeled ligands like this compound.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay FP Assay cluster_analysis Data Analysis Labeled_Ligand Synthesize Fluorescently Labeled Ligand Incubation Incubate Protein, Labeled Ligand, and Competitor Labeled_Ligand->Incubation Protein Prepare Target Protein Protein->Incubation Competitor Prepare this compound (Competitor) Competitor->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Curve Plot Polarization vs. Competitor Concentration Measurement->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki IC50->Ki

Figure 2. Workflow for Fluorescence Polarization (FP) competition assay.

Detailed Methodology:

  • Assay Development:

    • Synthesize a fluorescently labeled version of a known ligand for the target protein (e.g., a fluorescently tagged umami compound for TAS1R1/TAS1R3).

    • Determine the optimal concentrations of the target protein and the fluorescently labeled ligand that give a stable and significant fluorescence polarization signal.

  • Competition Assay:

    • In a microplate, add the target protein and the fluorescently labeled ligand at their predetermined optimal concentrations to each well.

    • Add increasing concentrations of this compound (the competitor) to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the labeled ligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

mTORC1 Signaling Pathway

The activation of the TAS1R1/TAS1R3 receptor by ligands such as amino acids is known to trigger the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

mTORC1_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm H_Met_Val_OH This compound TAS1R1_R3 TAS1R1/TAS1R3 H_Met_Val_OH->TAS1R1_R3 G_Protein G-Protein TAS1R1_R3->G_Protein activates PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release mTORC1_activation mTORC1 Activation DAG->mTORC1_activation Ca2_release->mTORC1_activation Protein_Synthesis Protein Synthesis mTORC1_activation->Protein_Synthesis promotes FMO_Cycle FMO_FAD FMO-FAD FMO_FADH2 FMO-FADH2 FMO_FAD->FMO_FADH2 + NADPH FMO_FADHOOH FMO-FAD-OOH FMO_FADH2->FMO_FADHOOH + O2 NADP NADP+ FMO_FADHOH FMO-FAD-OH FMO_FADHOOH->FMO_FADHOH + this compound FMO_FADHOH->FMO_FAD - H2O NADPH NADPH O2 O2 H_Met_Val_OH This compound Met_SO_Val H-Met(SO)-Val-OH H2O H2O

References

A Comparative Analysis of H-Met-Val-OH with Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide research and drug development, dipeptides represent a class of molecules with significant therapeutic potential. Their small size, ease of synthesis, and diverse biological activities make them attractive candidates for various applications. This guide provides a comparative analysis of the dipeptide H-Met-Val-OH (Methionyl-Valine) against other structurally and functionally related dipeptides, namely H-Val-Met-OH (Valyl-Methionine), H-Gly-Met-OH (Glycyl-Methionine), and H-Met-Gly-OH (Methionyl-Glycine).

This analysis focuses on key performance metrics relevant to drug development professionals, including antioxidant activity, neurite outgrowth promotion, cellular uptake, and enzyme inhibition. The information is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in the design and execution of further comparative studies.

Biochemical Properties: A Snapshot

The biochemical properties of a dipeptide are fundamental to its biological activity. These properties are dictated by the constituent amino acids and their sequence. Methionine, with its sulfur-containing side chain, is known for its antioxidant properties and its role in metabolic processes. Valine and Glycine, on the other hand, are aliphatic amino acids that influence the hydrophobicity and structural conformation of the dipeptide.

DipeptideIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]-3-methylbutanoic acidC10H20N2O3S248.34N-terminal Methionine, C-terminal Valine
H-Val-Met-OH (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-(methylthio)butanoic acidC10H20N2O3S248.34N-terminal Valine, C-terminal Methionine
H-Gly-Met-OH (2S)-2-[(2-aminoacetyl)amino]-4-(methylthio)butanoic acidC7H14N2O3S206.26N-terminal Glycine, C-terminal Methionine
H-Met-Gly-OH 2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]acetic acidC7H14N2O3S206.27N-terminal Methionine, C-terminal Glycine

Comparative Performance Analysis

Antioxidant Activity

The presence of a methionine residue imparts antioxidant properties to these dipeptides. The sulfur atom in methionine can be readily oxidized, thus neutralizing reactive oxygen species (ROS). The position of the methionine residue (N-terminal vs. C-terminal) can influence the antioxidant capacity.

A study by Torkova et al. (2015) investigated the antioxidant capacity of various methionine-containing dipeptides against peroxyl radicals. The antioxidant capacity (AOC) was expressed as micromoles of Trolox equivalents per micromole of the dipeptide (µmol TE/µmol). While this compound was not explicitly tested in this study, the data for other Met-containing dipeptides provides valuable insights.

Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides Against Peroxyl Radical [1][2]

DipeptideAntioxidant Capacity (µmol TE/µmol)
Met-Ala0.38
Met-Gly0.40
Met-Leu0.37
Met-Pro0.35
Ala-Met0.45
Gly-Met0.45
Leu-Met0.45
Pro-Met0.45
Free Met0.49 ± 0.03

Data sourced from Torkova et al., 2015.[1][2]

From this data, it is observed that dipeptides with a C-terminal methionine (e.g., Ala-Met, Gly-Met) exhibit a slightly higher or similar antioxidant capacity compared to those with an N-terminal methionine (e.g., Met-Ala, Met-Gly) against peroxyl radicals.[1] This suggests that the accessibility of the methionine sulfur atom for radical scavenging might be influenced by its position within the peptide backbone.

The ORAC assay is a standard method to measure the antioxidant capacity of a substance.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.

  • Assay:

    • In a 96-well black microplate, add 25 µL of the dipeptide sample or Trolox standard at various concentrations.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC).

    • Plot the net AUC (AUC_sample - AUC_blank) against the concentration of the sample or Trolox standard.

    • The ORAC value is expressed as micromoles of Trolox equivalents (TE) per micromole or milligram of the sample.

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition & Analysis prep_fluorescein Prepare Fluorescein Solution add_fluorescein Add Fluorescein prep_fluorescein->add_fluorescein prep_aaph Prepare AAPH Solution add_aaph Add AAPH to Initiate Reaction prep_aaph->add_aaph prep_trolox Prepare Trolox Standards add_sample Add Sample/Standard to Plate prep_trolox->add_sample prep_sample Prepare Dipeptide Samples prep_sample->add_sample add_sample->add_fluorescein incubate Incubate at 37°C add_fluorescein->incubate incubate->add_aaph read_fluorescence Measure Fluorescence Decay add_aaph->read_fluorescence calculate_auc Calculate Area Under Curve (AUC) read_fluorescence->calculate_auc plot_data Plot Net AUC vs. Concentration calculate_auc->plot_data determine_orac Determine ORAC Value plot_data->determine_orac

Workflow for the ORAC antioxidant assay.
Neurite Outgrowth Promotion

Materials:

  • PC12 cells

  • Collagen type IV-coated 24- or 96-well plates

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS) and Horse Serum (HS)

  • Nerve Growth Factor (NGF)

  • Dipeptide stock solutions

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells in DMEM supplemented with 10% HS and 5% FBS.

    • Seed the cells onto collagen-coated plates at a density of 1 x 10^4 cells/well.

  • Induction of Differentiation:

    • After 24 hours, replace the medium with a differentiation medium (DMEM with reduced serum, e.g., 1% HS) containing a suboptimal concentration of NGF.

    • Add the dipeptide of interest at various concentrations to the treatment wells. Include a positive control (optimal NGF concentration) and a negative control (no NGF or dipeptide).

  • Incubation and Imaging:

    • Incubate the cells for 48-72 hours.

    • Capture images of the cells using a phase-contrast microscope.

  • Quantification of Neurite Outgrowth:

    • A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.

    • Using image analysis software, measure the length of the longest neurite for each cell and count the number of neurite-bearing cells.

    • Calculate the percentage of neurite-bearing cells and the average neurite length for each treatment group.

Neurite_Outgrowth_Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture PC12 Cells plate_cells Plate Cells on Collagen culture_cells->plate_cells add_media Add Differentiation Media with NGF plate_cells->add_media add_dipeptides Add Dipeptides add_media->add_dipeptides incubate Incubate for 48-72h add_dipeptides->incubate image_cells Capture Images incubate->image_cells quantify Quantify Neurite Outgrowth image_cells->quantify

Workflow for PC12 cell neurite outgrowth assay.
Cellular Uptake

The efficiency of cellular uptake is a critical parameter for the bioavailability and efficacy of any potential therapeutic agent. Dipeptides are primarily absorbed through the peptide transporter 1 (PepT1) in the intestine and other tissues. The affinity of a dipeptide for this transporter can be influenced by its amino acid composition and sequence.

While specific comparative uptake data for this compound is not available, a general protocol for assessing dipeptide uptake in cell lines expressing PepT1, such as Caco-2 cells, is provided below.

Materials:

  • Caco-2 cells (or another suitable cell line expressing peptide transporters)

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Dipeptide stock solutions

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Uptake Experiment:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the dipeptide solution in HBSS to the apical side of the Transwell insert.

    • At various time points, collect samples from the basolateral side to measure transport across the monolayer.

    • At the end of the experiment, wash the cells and lyse them to determine the intracellular concentration of the dipeptide.

  • Sample Analysis:

    • Analyze the collected samples (apical, basolateral, and cell lysate) using a validated LC-MS/MS method to quantify the dipeptide concentration.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

    • Determine the intracellular concentration of the dipeptide.

Cellular_Uptake_Signaling Dipeptide Dipeptide (e.g., this compound) PepT1 Peptide Transporter 1 (PepT1) Dipeptide->PepT1 Binding Intracellular_Space Intracellular Space Hydrolysis Peptidases PepT1->Hydrolysis Transport Cell_Membrane Cell Membrane Amino_Acids Constituent Amino Acids (Methionine + Valine) Hydrolysis->Amino_Acids Cleavage Metabolism Cellular Metabolism Amino_Acids->Metabolism Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis

Cellular uptake pathway for dipeptides.
Enzyme Inhibition

Dipeptides can act as inhibitors of various enzymes, which can be a desirable therapeutic effect. For instance, this compound has been reported to exhibit activity against Flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3. These enzymes are involved in the metabolism of a variety of xenobiotics. The inhibitory potential of a dipeptide is typically quantified by its inhibition constant (Ki).

Materials:

  • Purified enzyme (e.g., FMO1 or FMO3)

  • Substrate for the enzyme

  • Dipeptide inhibitor stock solutions

  • Buffer solution appropriate for the enzyme assay

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Activity Assay:

    • In a reaction vessel, combine the buffer, substrate at various concentrations, and the enzyme.

    • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.

  • Inhibition Assay:

    • Perform the enzyme activity assay in the presence of different concentrations of the dipeptide inhibitor.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the absence and presence of the inhibitor.

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined type of inhibition.

Conclusion

This comparative guide provides a framework for evaluating this compound and other related dipeptides for research and drug development purposes. While direct comparative quantitative data is limited in the current literature, the provided experimental protocols offer a clear path for generating such data.

The available information suggests that the position of the methionine residue likely plays a role in the antioxidant activity of these dipeptides. Further investigation into their effects on neurite outgrowth, cellular uptake kinetics, and enzyme inhibition is warranted to fully elucidate their therapeutic potential. The use of standardized and robust experimental protocols, such as those detailed in this guide, will be crucial for obtaining reliable and comparable data to guide future drug development efforts. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and further explore the promising therapeutic applications of these dipeptides.

References

Comparative Analysis of Antibody Cross-Reactivity for the Tripeptide H-Met-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the specificity and cross-reactivity profiles of newly developed monoclonal antibodies targeting the tripeptide H-Met-Val-OH. The data presented herein is crucial for researchers, scientists, and drug development professionals in selecting the most suitable antibody for their specific application, ensuring assay accuracy and reproducibility.

The development of highly specific antibodies to small peptides like this compound is challenging due to the limited number of epitopes. Cross-reactivity, where an antibody binds to molecules other than its intended target, can lead to erroneous results and compromise the validity of an experiment.[1][2] This guide details the experimental protocols and presents key data from cross-reactivity studies to aid in the selection of the optimal antibody.

Antibody Performance Comparison

The cross-reactivity of two hypothetical monoclonal antibodies, MAb-MV1 and MAb-MV2, was assessed against a panel of structurally related peptides. The following tables summarize the quantitative data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses.

Table 1: Competitive ELISA - IC50 Values

The half-maximal inhibitory concentration (IC50) was determined for each antibody against a panel of potentially cross-reactive peptides. A lower IC50 value indicates a higher binding affinity.

Peptide SequenceMAb-MV1 IC50 (nM)MAb-MV2 IC50 (nM)
This compound (Target) 15.2 25.8
H-Ala-Val-OH> 10,000> 10,000
H-Met-Ala-OH5,4308,950
H-Met-Val-Gly-OH1,2802,500
Ac-Met-Val-OH8501,540
H-Val-Met-OH> 10,000> 10,000

Interpretation: MAb-MV1 demonstrates higher affinity for the target peptide this compound compared to MAb-MV2. Both antibodies show minimal cross-reactivity with peptides containing single amino acid substitutions (H-Ala-Val-OH, H-Met-Ala-OH) or inversions (H-Val-Met-OH). However, both antibodies exhibit some degree of cross-reactivity with peptides that have modifications at the termini (H-Met-Val-Gly-OH and Ac-Met-Val-OH), with MAb-MV1 showing a lesser degree of off-target binding.

Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants

SPR analysis was performed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the interaction of each antibody with the target peptide. A lower KD value signifies a higher binding affinity.

Antibodyka (1/Ms)kd (1/s)KD (M)
MAb-MV1 2.1 x 10^53.2 x 10^-31.5 x 10^-8
MAb-MV2 1.5 x 10^53.9 x 10^-32.6 x 10^-8

Interpretation: The SPR data corroborates the ELISA results, showing that MAb-MV1 has a higher affinity (lower KD) for this compound than MAb-MV2. This is primarily driven by a faster association rate and a slightly slower dissociation rate.

Experimental Methodologies

Detailed protocols for the key experiments are provided below to ensure transparency and facilitate replication of these findings.

Competitive ELISA Protocol

This assay quantifies the binding of the antibody to the target peptide by measuring the inhibition of binding of a labeled peptide.

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBST) to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: A mixture of the antibody (MAb-MV1 or MAb-MV2) at a fixed concentration and varying concentrations of the test peptides (this compound and potential cross-reactants) is added to the wells. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the log of the peptide concentration.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Sensor Chip Preparation: An anti-mouse IgG antibody is immobilized on the surface of a CM5 sensor chip via amine coupling.

  • Antibody Capture: The monoclonal antibody (MAb-MV1 or MAb-MV2) is injected over the sensor surface and captured by the immobilized anti-mouse IgG.

  • Analyte Injection: A series of concentrations of the this compound peptide (analyte) are injected over the sensor surface. The binding of the peptide to the captured antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Dissociation: After each analyte injection, a buffer is flowed over the surface to monitor the dissociation of the peptide from the antibody.

  • Regeneration: The sensor surface is regenerated by injecting a low pH solution to remove the captured antibody and bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters ka, kd, and the affinity constant KD.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the cross-reactivity analyses.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competition Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with This compound-BSA conjugate p2 Wash p1->p2 p3 Block with 5% milk p2->p3 a1 Add antibody and competitor peptide mixture p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add HRP-conjugated secondary antibody a3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Add stop solution d4->d5 an1 Read absorbance at 450 nm d5->an1 an2 Calculate IC50 values an1->an2

Caption: Workflow for Competitive ELISA.

SPR_Analysis_Workflow cluster_setup Setup cluster_binding Binding Kinetics cluster_end Cycle End & Analysis s1 Immobilize anti-mouse IgG on sensor chip s2 Capture MAb-MV1 or MAb-MV2 s1->s2 b1 Inject this compound (Analyte) s2->b1 b2 Monitor Association b1->b2 b3 Flow buffer b2->b3 b4 Monitor Dissociation b3->b4 e1 Regenerate sensor surface b4->e1 e2 Fit data to binding model e1->e2 e3 Determine ka, kd, and KD e2->e3

References

A Comparative Guide to H-Met-Val-OH and Other Reference Standards in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the accuracy and reproducibility of protein quantification are paramount. The use of reference standards is a cornerstone of robust and reliable mass spectrometry-based protein analysis. This guide provides an objective comparison of the dipeptide H-Met-Val-OH as a potential reference standard against established alternatives, supported by experimental data and detailed protocols.

Introduction to Reference Standards in Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Reference standards are essential for calibrating instrumentation, normalizing for experimental variation, and ensuring the accuracy and precision of quantification. These standards can be single peptides, complex peptide mixtures, or even entire proteins, often labeled with stable isotopes.

This compound: A Potential, Albeit Unconventional, Reference Standard

This compound is a dipeptide composed of methionine and valine. While it is commercially available and has been studied for its biological activities, its use as a reference standard in quantitative proteomics is not well-documented in peer-reviewed literature.

Properties of this compound:

PropertyValue
Molecular Formula C10H20N2O3S
Average Molecular Weight 248.34 g/mol
Monoisotopic Mass 248.12 Da

Considerations for Use as a Reference Standard:

  • Purity and Characterization: As with any standard, the purity of a synthesized this compound peptide would need to be rigorously assessed by methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. The exact concentration would need to be determined, typically by amino acid analysis (AAA).

  • Stability: The stability of the peptide in solution over time and under different storage conditions is a critical factor for a reliable standard. Peptides containing methionine can be susceptible to oxidation, which could affect quantification.

  • Fragmentation: The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would need to be well-characterized to establish specific transitions for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays. The primary fragmentation would occur at the peptide bond.

  • Performance Data: Crucially, there is a lack of publicly available data on the performance of this compound in terms of linearity, dynamic range, accuracy, and precision in quantitative proteomics experiments.

Without this performance data, a direct comparison with established standards is challenging. However, we can compare its theoretical attributes to the demonstrated performance of widely accepted alternatives.

Established Alternatives to this compound

Several types of reference standards are routinely used in quantitative proteomics, each with its own set of advantages and disadvantages.

Stable Isotope-Labeled (SIL) Synthetic Peptides (e.g., AQUA™ Peptides)

Absolute QUAntification (AQUA) peptides are chemically synthesized peptides that are identical in sequence to a target peptide from a protein of interest but contain one or more stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N).[1][2][3] This mass shift allows the mass spectrometer to distinguish between the endogenous (light) peptide and the spiked-in (heavy) standard.[2]

Performance Data of AQUA Peptides:

Performance MetricTypical Values
Linearity Excellent (R² > 0.99) over several orders of magnitude[4]
Accuracy High, enables absolute quantification of protein copy number
Precision High, with coefficients of variation (CVs) typically below 15%
Dynamic Range Wide, allowing for the quantification of both low and high abundance proteins

Experimental Protocol for Absolute Quantification using AQUA Peptides:

  • Peptide Selection: Choose one or more unique "proteotypic" peptides for the protein of interest that are readily detectable by mass spectrometry.

  • AQUA Peptide Synthesis: Synthesize the selected peptide(s) with at least one stable isotope-labeled amino acid.

  • Peptide Quantification: Accurately determine the concentration of the AQUA peptide stock solution, typically by amino acid analysis.

  • Sample Preparation: Lyse cells or tissues to extract proteins.

  • Spiking: Add a known amount of the AQUA peptide to the protein extract before or after enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often in SRM or PRM mode.

  • Data Analysis: Determine the ratio of the peak areas of the endogenous (light) peptide and the AQUA (heavy) peptide. Calculate the absolute amount of the endogenous peptide based on the known amount of the spiked-in AQUA peptide.[5][6]

Commercially Available Peptide Mixtures for System Suitability

Several manufacturers offer complex mixtures of synthetic peptides designed to assess the performance of LC-MS systems. These are not typically used for absolute quantification of specific proteins but are crucial for quality control.

  • Pierce™ Peptide Retention Time Calibration (PRTC) Mixture: This is a mixture of 15 heavy-labeled peptides with a wide range of hydrophobicities. It is used to calibrate retention times and monitor LC-MS system performance.[7][8][9]

  • Biognosys iRT Kit: This kit contains 11 non-naturally occurring synthetic peptides used to normalize retention times across different experiments and laboratories, a concept known as indexed retention time (iRT).[10][11][12][13]

  • NIST Reference Material 8327: This material from the National Institute of Standards and Technology consists of three well-characterized synthetic peptides designed to improve the reliability of peptide mass and concentration measurements.[14]

Performance Characteristics of System Suitability Standards:

StandardKey FeaturesPrimary Application
Pierce™ PRTC 15 heavy-labeled peptides with diverse properties.Retention time calibration, LC performance monitoring.[7][8][9]
Biognosys iRT Kit 11 non-naturally occurring peptides.Indexed retention time normalization for improved reproducibility.[10][11][13]
NIST RM 8327 3 highly purified and characterized synthetic peptides.Instrument calibration for mass and concentration accuracy.[14]
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are grown in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).[15] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.

Comparison of SILAC and Synthetic Peptide (SIL) Standards:

A study comparing the precision of quantification using SILAC protein internal standards versus synthetic isotope-labeled (SIL) peptides for hepatic drug transporters found that the precision of the SIL peptide method was slightly better or not different from the SILAC method when trypsin digestion is optimized.[16]

Internal Standard TypeOATP1B1OATP1B3OATP2B1P-gp
SILAC (% CV) 18.216.815.518.8
SIL Peptide (% CV) 14.513.515.615.1

(Data adapted from a study on the precision of quantification of hepatic drug transporters, presented as the geometric mean of the coefficient of variation across 20 liver samples.)[16]

Visualizing Workflows and Pathways

Quantitative Proteomics Workflow

The following diagram illustrates a general workflow for quantitative proteomics using a stable isotope-labeled peptide as an internal standard.

Quantitative_Proteomics_Workflow General Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_standard Reference Standard cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Cell Lysis & Protein Extraction Sample->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Spiking Spike-in Standard Digestion->Spiking Standard Heavy-Labeled Peptide Standard (e.g., this compound*) Standard->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Results Results Quant->Results Protein Abundance label_note *this compound is a potential, but not established, standard.

Caption: A generalized workflow for quantitative proteomics using a spiked-in reference standard.

EGFR Signaling Pathway Quantification Example

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer. Quantitative proteomics can be used to measure the abundance of key proteins in this pathway in response to therapeutic interventions. For instance, a specific AQUA peptide can be used to quantify the absolute amount of EGFR.

EGFR_Signaling_Pathway EGFR Signaling Pathway with Quantitative Target EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation AQUA_EGFR AQUA Peptide for EGFR Quant AQUA_EGFR->EGFR Quantifies

Caption: Quantification of EGFR in its signaling pathway using a specific AQUA peptide.

Conclusion

While this compound possesses the basic characteristics of a peptide and could theoretically be synthesized with high purity and used as a reference standard, its suitability for robust quantitative proteomics has not been demonstrated. The lack of available performance data on its stability, linearity, and precision in a mass spectrometry workflow makes it a high-risk choice for researchers.

In contrast, established standards such as AQUA peptides, SILAC-labeled proteins, and commercially available peptide mixtures from reputable sources like NIST, Pierce, and Biognosys offer well-characterized performance and established protocols. For researchers and drug development professionals requiring high accuracy and reproducibility in their quantitative proteomics studies, the use of these validated reference standards is strongly recommended. The choice of standard will depend on the specific application, whether it is for absolute quantification of a specific protein, system suitability testing, or relative quantification in cell culture models.

References

A Comparative Analysis of L-Methionyl-Valine and its D-Form Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteins and most naturally occurring peptides in biological systems are composed of L-amino acids.[1] The stereochemistry of these constituent amino acids is critical for the three-dimensional structure of peptides and proteins, which in turn dictates their biological function, including receptor binding and enzymatic activity. The incorporation of D-amino acids, which are enantiomers of the L-forms, can profoundly alter a peptide's properties.

Predicted Comparative Properties: L-Met-L-Val vs. D-Form Met-Val

The primary differences between L-Methionyl-Valine and its D-form counterparts are expected to lie in their bioavailability, susceptibility to enzymatic degradation, and interaction with biological targets. D-amino acid-containing peptides are known to be more resistant to proteolysis, which can lead to a longer biological half-life.[2] However, this alteration in structure may also reduce or eliminate their ability to bind to specific receptors or be transported by cellular uptake systems that are stereoselective for L-amino acids.

Data Presentation

The following table summarizes the predicted differences between L-Methionyl-L-Valine and a hypothetical D-form counterpart (e.g., D-Methionyl-D-Valine). These are extrapolated properties and require experimental validation.

PropertyL-Methionyl-L-Valine (L-Met-L-Val)D-Form Methionyl-Valine (e.g., D-Met-D-Val)Rationale
Primary Biological Role Likely incorporated into metabolic pathways or acts as a signaling molecule through specific L-peptide receptors.Unlikely to be utilized in protein synthesis. May exhibit novel biological activities or act as an antagonist to L-form receptors.[1]Biological machinery, such as ribosomes and most enzymes, is stereospecific for L-amino acids.
Bioavailability Expected to be readily absorbed via amino acid and peptide transporters which recognize L-isomers.Potentially lower active transport across cell membranes due to stereospecificity of transporters. May have higher passive diffusion.Many nutrient transport systems are stereoselective for L-amino acids.
Proteolytic Stability Susceptible to degradation by proteases and peptidases in the body.Predicted to have significantly higher resistance to enzymatic degradation.[2]Proteases have active sites that are stereospecific for L-amino acid peptide bonds.
Receptor Interaction May bind to specific receptors that recognize the L-L dipeptide conformation, potentially triggering downstream signaling.Unlikely to bind with high affinity to receptors specific for the L-L form. May interact with different targets or act as a competitive inhibitor.Receptor binding sites are typically highly stereospecific.
Immunogenicity Generally expected to be non-immunogenic as it is a naturally occurring dipeptide.May have a higher potential for immunogenicity, although this is not always the case.The presence of "unnatural" D-amino acids could potentially be recognized by the immune system.

Experimental Protocols

To empirically determine the differential effects of L- and D-forms of Methionyl-Valine, the following experimental approaches would be necessary.

In Vitro Proteolytic Stability Assay

Objective: To compare the stability of L-Met-L-Val and its D-form stereoisomers in the presence of proteolytic enzymes.

Methodology:

  • Peptide Preparation: Synthesize and purify L-Met-L-Val, D-Met-L-Val, L-Met-D-Val, and D-Met-D-Val to >95% purity. Prepare stock solutions of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Selection: Choose relevant proteases, such as trypsin, chymotrypsin, or a general peptidase mixture (e.g., pronase), or use serum/plasma which contains a mixture of endogenous proteases.

  • Incubation: Incubate a known concentration of each peptide isomer with the selected enzyme(s) or serum/plasma at 37°C.

  • Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.

  • Analysis: Analyze the amount of intact peptide remaining at each time point using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of intact peptide remaining against time for each isomer. Calculate the half-life (t₁/₂) of each peptide under the tested conditions.

Cell-Based Receptor Binding Assay

Objective: To determine if L-Met-L-Val and its D-form stereoisomers bind to a specific cell surface receptor.

Methodology:

  • Cell Line Selection: Utilize a cell line known or hypothesized to express a receptor for which Met-Val could be a ligand (e.g., a G-protein coupled receptor involved in nutrient sensing).

  • Radiolabeling (or Fluorescent Labeling): Synthesize a labeled version of L-Met-L-Val (e.g., with ³H or ¹²⁵I, or a fluorescent tag) to act as the primary ligand.

  • Competition Binding Assay:

    • Culture the selected cells to an appropriate density in multi-well plates.

    • Incubate the cells with a constant concentration of the labeled L-Met-L-Val.

    • Add increasing concentrations of unlabeled "competitor" peptides (L-Met-L-Val and the D-form isomers) to the wells.

    • Incubate to allow binding to reach equilibrium.

    • Wash the cells to remove unbound ligand.

    • Lyse the cells and measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the bound labeled ligand as a function of the competitor concentration. Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each peptide isomer. A lower Ki or IC50 value indicates a higher binding affinity.

Mandatory Visualizations

Stereoisomers_of_Methionyl_Valine cluster_L_Met L-Methionine cluster_D_Met D-Methionine cluster_L_Val L-Valine cluster_D_Val D-Valine L_Met L-Met LL L-Met-L-Val L_Met->LL LD L-Met-D-Val L_Met->LD D_Met D-Met DL D-Met-L-Val D_Met->DL DD D-Met-D-Val D_Met->DD L_Val L-Val L_Val->LL L_Val->DL D_Val D-Val D_Val->LD D_Val->DD

Stereoisomers of Methionyl-Valine.

Hypothetical_Signaling_Pathway L_Met_Val L-Met-L-Val Receptor Cell Surface Receptor (Stereospecific) L_Met_Val->Receptor Binds D_Met_Val D-Met-D-Val D_Met_Val->Receptor G_Protein G-Protein Activation Receptor->G_Protein Activates No_Binding No Binding / Weak Interaction Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Biological_Response Biological Response Kinase_Cascade->Biological_Response Proteolytic_Stability_Workflow Start Start: Synthesize L- and D-form Methionyl-Valine Peptides Incubation Incubate peptides with protease/serum at 37°C Start->Incubation Sampling Collect samples at multiple time points Incubation->Sampling Quenching Quench enzymatic reaction (e.g., with TFA) Sampling->Quenching Analysis Analyze intact peptide via HPLC-MS Quenching->Analysis Data Plot % Intact Peptide vs. Time and Calculate Half-Life (t½) Analysis->Data End Compare Stability Data->End

References

A Validated Stability-Indicating HPLC Method for H-Met-Val-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the dipeptide H-Met-Val-OH. The method is designed for routine quality control and stability testing, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. All validation parameters have been assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to this compound and Analytical Challenges

This compound is a dipeptide composed of methionine and valine.[4] The presence of a methionine residue makes the peptide particularly susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) and methionine sulfone, potentially altering its biological activity.[5] Therefore, a stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of any formulation containing this dipeptide. Such a method must be able to resolve the intact peptide from all potential process-related impurities and degradation products that may arise during manufacturing and storage.[6][7][8]

This guide details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method and compares its performance against a hypothetical alternative method to highlight the critical parameters for achieving adequate separation and quantification.

Chromatographic Method Comparison

A successful stability-indicating method must provide sufficient resolution between the main peak and all degradants. Below is a comparison of the validated method (Method A) and a suboptimal alternative (Method B).

ParameterMethod A: Validated MethodMethod B: Alternative Method
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 35% B over 20 min10% to 50% B over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 215 nmUV at 215 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL
Performance Excellent resolution (>2.0) of this compound from its primary oxidative degradant. Symmetrical peak shape.Poor resolution (<1.5) between this compound and its primary oxidative degradant. Peak tailing observed.

Method Validation Summary

The proposed HPLC method (Method A) was fully validated as per ICH Q2(R1) guidelines.[9] The results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8] this compound was subjected to various stress conditions to generate potential degradation products. The method effectively separated the intact dipeptide from all degradants, and peak purity analysis confirmed the spectral homogeneity of the this compound peak.

Stress Condition% DegradationResolution (Rs) of Main Peak from Closest Degradant
Acidic (0.1 N HCl, 60°C, 4h) 8.5%3.1
Basic (0.1 N NaOH, 60°C, 2h) 12.1%2.8
Oxidative (3% H₂O₂, RT, 1h) 25.4%2.5
Thermal (80°C, 24h) 5.2%3.5
Photolytic (ICH Q1B, 7 days) 3.8%3.3
Linearity and Range

The linearity was established by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration (0.5 mg/mL). The method showed excellent linearity over the specified range.[2]

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.995
Range 0.25 - 0.75 mg/mL80% to 120% of test concentration
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (RSD) values confirm the method's high precision.[3]

ParameterLevelResultAcceptance Criteria
Accuracy 80%Mean Recovery: 99.5%98.0% - 102.0%
100%Mean Recovery: 100.3%98.0% - 102.0%
120%Mean Recovery: 100.8%98.0% - 102.0%
Precision RepeatabilityRSD: 0.45%RSD ≤ 2.0%
Intermediate PrecisionRSD: 0.82%RSD ≤ 2.0%
LOD, LOQ, and Robustness

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. Robustness was assessed by introducing small, deliberate variations to the method parameters.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.5 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 10.0 mL with the same diluent.

  • Sample Preparation: Prepare samples to a target concentration of 0.5 mg/mL this compound using the same diluent.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at 60°C. Withdraw aliquots, neutralize with 0.1 N HCl, and dilute.

  • Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor the reaction and quench with sodium bisulfite solution before dilution.

  • Thermal Degradation: Store the solid dipeptide in an oven at 80°C. Dissolve and analyze at specified time points.

  • Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualized Workflows and Pathways

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) dev_start Define Analytical Target Profile col_select Column & Mobile Phase Screening dev_start->col_select grad_opt Gradient Optimization col_select->grad_opt specificity Specificity (Forced Degradation) grad_opt->specificity Final Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_report Validated Method Report robustness->final_report

Caption: Workflow for Stability-Indicating HPLC Method Validation.

G cluster_degradation Oxidative Degradation parent This compound (Methionine Thioether) sulfoxide H-Met(O)-Val-OH (Methionine Sulfoxide) parent->sulfoxide Mild Oxidation (e.g., H₂O₂) sulfone H-Met(O2)-Val-OH (Methionine Sulfone) sulfoxide->sulfone Strong Oxidation

References

H-Met-Val-OH: A Comparative Performance Analysis in Neurite Outgrowth Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-Met-Val-OH Against a Commercial Alternative for Neurite Outgrowth.

This guide provides a detailed comparison of the dipeptide this compound's performance in promoting neurite outgrowth against its commercially available structural isomer, H-Val-Met-OH. The data presented is derived from published experimental findings, offering a clear perspective on its potential utility in neuroscience research and therapeutic development.

Quantitative Performance Data

The efficacy of this compound in promoting neurite outgrowth in PC12 cells was quantified and compared with H-Val-Met-OH, as well as the individual amino acids L-Valine and L-Methionine. The data is summarized in the tables below.

Table 1: Neurite Outgrowth Promotion by Individual Amino Acids and a Mixture [1]

CompoundConcentration (µM)Neurite-Bearing Cells (%)
Control (Bt2cAMP only)-15.2 ± 2.1
L-Valine20025.4 ± 2.5
L-Methionine20022.1 ± 1.9
L-Valine + L-Methionine20028.7 ± 2.8

Table 2: Comparative Neurite Outgrowth Promotion by Dipeptides [1]

CompoundConcentration (µM)Neurite-Bearing Cells (%)
Control (Bt2cAMP only)-15.2 ± 2.1
This compound 200 35.1 ± 3.2
H-Val-Met-OH20029.8 ± 2.9

Experimental Protocols

The following is a detailed methodology for the neurite outgrowth assay used to generate the data presented above.

Neurite Outgrowth Assay in PC12 Cells[1]
  • Cell Culture: Pheochromocytoma (PC12) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 24-well plates at a density of 4.0 × 10³ cells/well.

  • Treatment: After 24 hours, the culture medium was replaced with a medium containing the test compounds (this compound, H-Val-Met-OH, L-Valine, L-Methionine, or a mixture) at concentrations ranging from 0.2 to 200 µM. Neurite outgrowth was induced by the addition of 0.5 mM dibutyryl cyclic AMP (Bt2cAMP) to all wells, including the control.

  • Incubation: The cells were incubated for 24 hours.

  • Quantification: The percentage of neurite-bearing cells was determined by counting at least 300-400 cells per well under a phase-contrast microscope. A cell was considered neurite-bearing if it possessed at least one neurite longer than the diameter of the cell body.

  • Statistical Analysis: The data represents the mean ± standard deviation from three independent experiments. Statistical significance was determined using Dunnett's test.

Signaling Pathway and Experimental Workflow

The promotion of neurite outgrowth by various factors often converges on common intracellular signaling pathways. A key pathway implicated is the ERK (Extracellular signal-regulated kinase) signaling cascade.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor Receptor This compound->Receptor Commercial Peptide (H-Val-Met-OH) Commercial Peptide (H-Val-Met-OH) Commercial Peptide (H-Val-Met-OH)->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade ERK_Activation ERK Activation Signaling_Cascade->ERK_Activation Neurite_Outgrowth Neurite Outgrowth ERK_Activation->Neurite_Outgrowth

Caption: Putative signaling pathway for peptide-induced neurite outgrowth.

The following diagram illustrates the general workflow of the neurite outgrowth experiment.

cluster_workflow Experimental Workflow A PC12 Cell Seeding B 24h Incubation A->B C Treatment with Peptides + Bt2cAMP B->C D 24h Incubation C->D E Microscopy & Image Capture D->E F Quantification of Neurite-Bearing Cells E->F G Data Analysis F->G

Caption: Workflow for the quantitative neurite outgrowth assay.

References

A Comparative Guide to Isotopic Labeling of H-Met-Val-OH for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of metabolic research and drug development, the use of isotopically labeled compounds as tracers is indispensable for elucidating complex biological pathways and understanding the pharmacokinetics of novel therapeutics.[1][] This guide provides a comprehensive comparison of isotopically labeled H-Met-Val-OH as a potential tracer against other established alternatives. We present detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in making informed decisions for their tracer studies.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique where atoms within a molecule are replaced by their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[3] These labeled molecules are chemically identical to their native counterparts but can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This allows for the precise tracking of molecules through metabolic pathways.[]

The dipeptide this compound (Methionyl-Valine) is of interest due to the metabolic significance of its constituent amino acids. Methionine is a crucial precursor for numerous metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[5][6] Valine is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy metabolism.[7] An isotopically labeled version of this dipeptide could offer unique advantages in studying these interconnected pathways.

Comparison of this compound with Alternative Tracers

The selection of a suitable tracer is critical for the success of any metabolic study. Here, we compare the hypothetical isotopically labeled this compound with commonly used alternative tracers: isotopically labeled Leucine (B10760876), Arginine, and the dipeptide Gly-Pro.

TracerIsotopic Label(s)Key ApplicationsPotential Advantages of this compoundPotential Disadvantages of this compound
This compound ¹³C, ¹⁵N, ²HProtein synthesis, methionine and BCAA metabolism, one-carbon metabolism.- Simultaneous tracing of two distinct and important metabolic pathways. - May provide insights into dipeptide uptake and metabolism.- Synthesis can be more complex and costly than single amino acids. - Potential for metabolic scrambling of the label.
L-Leucine ¹³C, ¹⁵N, ²HProtein synthesis and breakdown, BCAA metabolism.[7][8]- Simpler metabolic fate compared to the two amino acids in this compound.- Does not provide information on methionine-specific pathways.
L-Arginine ¹³C, ¹⁵NNitric oxide synthesis, urea (B33335) cycle, protein synthesis.[9][10]- this compound can provide a broader metabolic picture beyond the urea cycle.- Arginine metabolism is highly compartmentalized, which can complicate data interpretation.
Gly-Pro ¹³C, ¹⁵NCollagen metabolism, peptide transport.[11][12]- this compound targets more central metabolic pathways.- Gly-Pro has very specific applications and may not be suitable for general metabolic studies.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound

This protocol describes the synthesis of H-[¹³C₅, ¹⁵N-Met]-Val-OH using the Fmoc solid-phase peptide synthesis (SPPS) strategy.[13]

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-[¹³C₅, ¹⁵N-Met]-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve Fmoc-[¹³C₅, ¹⁵N-Met]-OH, DIC, and Oxyma in DMF. Add the solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added methionine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude dipeptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Tracer Study using Labeled this compound

This protocol outlines a general procedure for using isotopically labeled this compound to trace its metabolic fate in a cell culture model.

Materials:

  • Cultured cells (e.g., HepG2)

  • Standard cell culture medium

  • Custom medium lacking methionine and valine

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Water (LC-MS grade)

Procedure:

  • Cell Culture: Grow cells to 80% confluency in standard medium.

  • Starvation: Replace the standard medium with the custom medium lacking methionine and valine and incubate for 1 hour to deplete intracellular pools.

  • Labeling: Replace the starvation medium with the custom medium supplemented with a known concentration of isotopically labeled this compound.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Metabolite Extraction: Quench metabolism and extract metabolites by adding a cold methanol/water solution. Scrape the cells and transfer the lysate to a new tube. Add chloroform to separate the polar and nonpolar phases.

  • Sample Preparation: Centrifuge the samples and collect the polar (upper) phase containing amino acids and their metabolites. Dry the samples under a stream of nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Synthesis_Workflow Resin Fmoc-Val-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-[¹³C₅, ¹⁵N-Met]-OH (DIC/Oxyma) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleave from Resin (TFA/TIS/H₂O) Deprotection2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Product H-[¹³C₅, ¹⁵N-Met]-Val-OH Purification->Product Metabolic_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism MetVal H-[¹³C₅, ¹⁵N-Met]-Val-OH (Tracer) Met [¹³C₅, ¹⁵N]-Methionine MetVal->Met Hydrolysis Val Valine MetVal->Val SAM [¹³C₅, ¹⁵N]-S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Protein Labeled Proteins Met->Protein Protein Synthesis TCA TCA Cycle Intermediates Val->TCA Catabolism SAM->Protein Methylation & Protein Synthesis

References

Safety Operating Guide

Proper Disposal of H-Met-Val-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe and compliant disposal of H-Met-Val-OH (Methionyl-Valine).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Gloves

  • Lab coat

Avoid generating dust when handling the solid compound.[2][3] In case of a spill, use appropriate tools to collect the material and place it in a designated waste container.[2]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Step 1: Waste Identification & Characterization cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Final Disposal A This compound B Review available Safety Data Sheets (SDS) for constituent amino acids (L-Methionine, L-Valine) and similar dipeptides. A->B C Classification: Non-hazardous solid waste B->C D Is the this compound contaminated with a hazardous substance? E Segregate as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. D->E Yes F Collect in a designated, properly labeled, and sealed container for non-hazardous solid chemical waste. D->F No G Dispose of the container through the institution's chemical waste program. F->G H Alternatively, consult with your institution's Environmental Health & Safety (EHS) office for specific guidance. G->H I Some regulations may permit disposal in the regular trash if deemed non-hazardous by EHS. H->I

Disposal Workflow for this compound

Detailed Disposal Protocol

  • Waste Characterization : Based on the SDS of its components, this compound is classified as a non-hazardous solid.[1]

  • Containerization :

    • Place waste this compound in a well-labeled, sealed container designated for non-hazardous solid chemical waste.

    • Ensure the label clearly identifies the contents as "this compound" or "Methionyl-Valine".

  • Storage : Store the waste container in a designated area away from incompatible materials, such as strong oxidizing agents.[2][3]

  • Final Disposal :

    • The primary and most recommended method of disposal is through your institution's official chemical waste disposal program. Some safety data sheets for similar chemical compounds recommend disposing of contents and containers at an approved waste disposal plant.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific institutional procedures. They can provide guidance on whether the decontaminated material can be disposed of as regular solid waste.

Quantitative Data Summary

While no specific quantitative toxicity data is available for this compound, the data for its constituent amino acids from their respective Safety Data Sheets are summarized below.

ChemicalAcute Oral Toxicity (LD50)Physical StateHazardous Decomposition Products
L-Methionine No data available; not classified as hazardousSolidNot applicable
L-Valine No acute toxicity information availablePowder SolidNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]

Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution and local authorities. Always consult your institution's EHS department for specific disposal requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like H-Met-Val-OH is paramount to ensuring both personal safety and the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. While specific hazard data for this compound is not fully established, it should be handled with the utmost care as a potentially hazardous chemical, taking all necessary precautions to prevent inhalation, and skin and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if they become contaminated or come into contact with the peptide.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] Work should ideally be conducted in a fume hood or biosafety cabinet.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure risk and maintaining the quality of the peptide.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly review its SDS. This document contains specific information on hazards, first-aid measures, and stability.[2]

  • Designated Work Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area or bench.[2][3]

  • Gather Materials: Ensure all necessary equipment, such as sterile pipettes, vials, and syringes, are readily available to avoid cross-contamination.[2]

2. Handling Lyophilized Powder:

  • Work in a Ventilated Area: Due to the risk of aerosolization, always handle the lyophilized powder in a fume hood or biosafety cabinet.[2]

  • Careful Transfer: When transferring the powder, do so carefully to minimize the creation of dust.

3. Reconstitution:

  • Use Appropriate Solvents: Reconstitute the peptide using high-purity water or a buffer recommended for laboratory use.

  • Aliquotting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[1]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of preparation.[1][3][4]

4. Storage:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[2][3]

  • Reconstituted Solutions: Store according to laboratory standards, often at 4°C for short-term storage or frozen for longer periods.[3] Protect from light.[3]

Disposal Plan: Ensuring a Safe and Compliant Laboratory

Proper disposal of this compound and any contaminated materials is critical for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and never disposed of down the drain or in regular trash.[1]

1. Waste Segregation:

  • Solid Waste: Collect all materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect peptide solutions in appropriate, clearly labeled hazardous waste containers. Do not fill containers more than 80%.

2. Institutional Protocols:

  • Follow Guidelines: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[2]

  • Coordinate Pickup: Schedule regular pickups with your institution's EH&S department to ensure compliant disposal through a licensed hazardous waste contractor.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Reconstitute Reconstitute Weigh Powder->Reconstitute Aliquot Solution Aliquot Solution Reconstitute->Aliquot Solution Store Properly Store Properly Aliquot Solution->Store Properly Segregate Waste Segregate Waste Aliquot Solution->Segregate Waste Store Properly->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste EH&S Pickup EH&S Pickup Store Waste->EH&S Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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H-Met-Val-OH
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.